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  • Product: 5-(3-Fluorophenyl)cyclohexane-1,3-dione
  • CAS: 762243-25-4

Core Science & Biosynthesis

Foundational

5-(3-Fluorophenyl)cyclohexane-1,3-dione molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-(3-Fluorophenyl)cyclohexane-1,3-dione Abstract This technical guide provides a comprehensive analysis of the molecular structure of 5-(3-Fluorophenyl)cyclohexan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, a compound of significant interest to medicinal chemists and drug development professionals. The cyclohexane-1,3-dione scaffold is a privileged structure, serving as a versatile precursor for a multitude of biologically active molecules.[1][2] This document delineates a plausible synthetic route, explores the critical keto-enol tautomerism inherent to its structure, and presents a detailed, multi-technique approach to its complete structural elucidation. By integrating theoretical spectroscopic predictions with established analytical protocols, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel aryl-substituted dione derivatives.

Introduction: The Significance of the 5-Arylcyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a cornerstone in synthetic organic chemistry, valued for its unique reactivity stemming from the presence of an active methylene group flanked by two carbonyls.[2] This structural motif enables a wide array of chemical transformations, making it a key building block for complex heterocyclic systems and natural products.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and herbicidal properties.[2][3]

The introduction of an aryl substituent at the 5-position, as in 5-(3-Fluorophenyl)cyclohexane-1,3-dione, creates a class of compounds with significant therapeutic potential. The specific incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide focuses on the meta-substituted fluorophenyl derivative, providing the in-depth structural understanding necessary for its rational development as a potential therapeutic agent or advanced chemical intermediate.

Synthetic Strategy: A Plausible Pathway

The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved through a sequence involving a Michael addition reaction. A robust and widely applicable method involves the condensation of an appropriate aromatic aldehyde with malonic acid, followed by reaction with a malonic ester and subsequent intramolecular cyclization.

The proposed synthesis for 5-(3-Fluorophenyl)cyclohexane-1,3-dione leverages this classical approach, starting from 3-fluorobenzaldehyde. The causality behind this choice lies in its efficiency and the commercial availability of the starting materials. The workflow ensures the regioselective formation of the C-C bond at the desired 5-position of the cyclohexane ring.

SynthesisWorkflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Hydrolysis/Decarboxylation A 3-Fluorobenzaldehyde + Malonic Acid B 3-Fluorocinnamic Acid A->B Pyridine/Piperidine C 3-Fluorocinnamic Acid + Diethyl Malonate D Michael Adduct C->D Sodium Ethoxide E Michael Adduct F 5-(3-Fluorophenyl)cyclohexane-1,3-dione E->F 1. NaOEt (Dieckmann) 2. H3O+, Heat

Caption: Proposed synthetic workflow for 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Experimental Protocol: Representative Synthesis

This protocol is a self-validating system, where successful isolation and characterization of the intermediate at each major step confirms the reaction's progress before proceeding.

  • Step A: Synthesis of 3-Fluorocinnamic Acid:

    • To a solution of 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3-4 vols), add a catalytic amount of piperidine (0.05 eq).

    • Heat the mixture at 80-90 °C for 4-6 hours, monitoring by TLC until the aldehyde is consumed.

    • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

    • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude 3-fluorocinnamic acid. Recrystallization from ethanol/water may be performed for purification.

  • Step B: Michael Addition with Diethyl Malonate:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂).

    • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

    • Add the 3-fluorocinnamic acid (1.0 eq) portion-wise and reflux the mixture for 8-12 hours.

    • Cool the reaction, neutralize with dilute acid, and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the crude Michael adduct.

  • Step C: Cyclization, Hydrolysis, and Decarboxylation:

    • Dissolve the crude adduct from Step B in absolute ethanol and add it to a freshly prepared solution of sodium ethoxide (2.5 eq) in ethanol.

    • Reflux the mixture for 6-8 hours to effect intramolecular Dieckmann condensation.

    • After cooling, add an aqueous solution of NaOH (e.g., 20%) and heat the mixture to hydrolyze the ester groups.

    • Acidify the cooled solution with concentrated HCl and heat gently until effervescence (CO₂ evolution) ceases, indicating decarboxylation.

    • Cool the solution to induce precipitation. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to afford pure 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Core Structural Features: Tautomerism and Conformation

A defining characteristic of the 1,3-cyclohexanedione ring is its existence in a dynamic equilibrium between the diketo form and a more stable enol tautomer.[4] The acidity of the methylene protons at C2 (pKa ≈ 5.2) facilitates the formation of a conjugated enolate, which upon protonation yields the 3-hydroxycyclohex-2-en-1-one structure.[4] This tautomerism is fundamental to the compound's reactivity and its spectroscopic signature. In solution, the enol form is predominant due to the stability conferred by the intramolecular hydrogen bond and the conjugated π-system.

Caption: Keto-enol tautomerism in 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Spectroscopic and Analytical Characterization: A Multi-faceted Approach

A rigorous structural elucidation of 5-(3-Fluorophenyl)cyclohexane-1,3-dione requires a combination of modern analytical techniques. Each method provides unique and complementary information, leading to an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Protocol: NMR Sample Preparation and Analysis

  • Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for 1,3-dicarbonyls as it can help in observing the enolic proton.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Expected Spectral Data & Interpretation: The predominance of the enol form in solution will dominate the observed spectra.

  • ¹H NMR:

    • Enolic OH: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Vinyl H (C2): A singlet around 5.5-6.0 ppm.

    • Aromatic Protons (C'2, C'4, C'5, C'6): A complex multiplet pattern between 7.0-7.5 ppm, characteristic of a 1,3-disubstituted benzene ring with fluorine coupling.

    • Methine Proton (C5): A multiplet (quintet or tt) around 3.5 ppm, coupled to the adjacent methylene protons.

    • Methylene Protons (C4, C6): Complex multiplets between 2.4-2.8 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C1): Signal around 190-200 ppm.

    • Enolic Carbons (C3, C2): Signals around 170-180 ppm (C3-OH) and 100-110 ppm (C2).

    • Aromatic Carbons: Multiple signals between 110-165 ppm. The carbon directly attached to fluorine (C'3) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller two-, three-, and four-bond couplings.

    • Aliphatic Carbons (C5, C4, C6): Signals in the 30-45 ppm region.

  • ¹⁹F NMR:

    • A single resonance is expected. Its chemical shift will be characteristic of an aryl fluoride.

Predicted NMR Data Summary (in CDCl₃)
Technique Expected Chemical Shift (δ, ppm) and Multiplicity
¹H NMR ~11.0 (s, 1H, enol-OH), 7.0-7.4 (m, 4H, Ar-H), ~5.6 (s, 1H, C2-H), ~3.5 (m, 1H, C5-H), 2.5-2.8 (m, 4H, C4/C6-H₂)
¹³C NMR ~195 (C1), ~175 (C3), ~163 (d, ¹JCF ≈ 245 Hz, C'3), ~145 (d, ³JCF ≈ 8 Hz, C'1), ~130 (d, ³JCF ≈ 8 Hz, C'5), ~123 (d, ⁴JCF ≈ 3 Hz, C'6), ~115 (d, ²JCF ≈ 21 Hz, C'4), ~113 (d, ²JCF ≈ 22 Hz, C'2), ~105 (C2), ~40 (C5), ~35 (C4/C6)
¹⁹F NMR ~ -110 to -115 (referenced to CFCl₃)
Note: Predicted values are estimates based on analogous structures and established principles. Actual values may vary.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Protocol: Acquiring an IR Spectrum (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum.

Expected Absorption Bands:

  • O-H Stretch (Enol): A very broad band from 2500-3300 cm⁻¹, indicative of a strongly hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic/Aliphatic): Sharp peaks from 2850-3100 cm⁻¹.

  • C=O Stretch (Conjugated Ketone): A strong, sharp absorption around 1600-1620 cm⁻¹.

  • C=C Stretch (Enol): A strong absorption around 1550-1580 cm⁻¹.

  • C-F Stretch: A strong, characteristic absorption in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire the spectrum in both positive and negative ion modes.

Expected Results:

  • Molecular Ion: The exact mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ should be observed, confirming the molecular formula C₁₂H₁₁FO₂. (Calculated Exact Mass: 206.0743).

  • Key Fragments: Fragmentation would likely involve losses of common neutral molecules like CO, H₂O, and cleavage of the cyclohexane ring. The fluorophenyl cation would be an expected stable fragment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Protocol: Single Crystal Growth and Data Collection

  • Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include ethyl acetate, acetone, or dichloromethane layered with a non-polar solvent like hexane.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion) using a diffractometer.

  • Solve and refine the crystal structure using specialized software to generate a final structural model.

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Property Value Source/Method
CAS Number 762243-25-4[5]
Molecular Formula C₁₂H₁₁FO₂[5]
Molecular Weight 206.21 g/mol [5]
Exact Mass 206.0743 uCalculated
Appearance Crystalline PowderTypical for this class
Solubility Soluble in ethanol, chloroform; slightly soluble in water[6] (by analogy)
pKa ~4.9 (Predicted)(by analogy to parent)
Storage Inert atmosphere, 2-8°C[5]

Reactivity and Application in Drug Discovery

The molecular structure of 5-(3-Fluorophenyl)cyclohexane-1,3-dione is intrinsically linked to its chemical reactivity and potential applications. The active methylene/vinylogous acid character allows it to act as a nucleophile in various reactions, including condensations with aldehydes and Michael additions.[7] This reactivity is the basis for its use as a scaffold in constructing more complex heterocyclic systems.[2]

In the context of drug discovery, cyclohexane-1,3-dione derivatives are known to be effective inhibitors of various enzymes, including tyrosine kinases.[8][9] The fluorophenyl moiety can engage in specific binding interactions within a protein's active site (e.g., hydrogen bonding, halogen bonding) and enhances the drug-like properties of the molecule. Therefore, this compound represents a promising starting point for the development of novel inhibitors for therapeutic targets in oncology and inflammatory diseases.[3]

Conclusion

5-(3-Fluorophenyl)cyclohexane-1,3-dione is a structurally intriguing molecule characterized by a predominant enol tautomer that dictates its chemical and spectroscopic properties. Its complete and unambiguous characterization is achievable through a synergistic application of NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry, with X-ray crystallography providing definitive solid-state confirmation. The insights gained from this detailed structural analysis are critical for researchers and scientists aiming to leverage this versatile scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Wikipedia. 1,3-Cyclohexanedione. [Online] Available at: [Link]

  • Sharma, D. et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Online] Available at: [Link]

  • El-Gazzar, A. B. A. et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Online] Available at: [Link]

  • Chempedia. (Date not available). Cyclohexane-1,3-dione: Properties, Applications, and Production. Chem.info. [Online] Available at: [Link]

  • Request PDF. (2025). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Online] Available at: [Link]

  • De Oliveira, A. R. M. et al. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micellar Electrokinetic Chromatography With Diode Array Detection. PubMed. [Online] Available at: [Link]

  • Bakherad, M. et al. (2019). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry. [Online] Available at: [Link]

  • Mohareb, R. M. et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Online] Available at: [Link]

  • Chinnamanayakar, R. et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Online] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

Introduction: The Significance of 5-Arylcyclohexane-1,3-diones The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a multitude of complex molecules.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Arylcyclohexane-1,3-diones

The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a multitude of complex molecules.[1] Its derivatives are integral to the synthesis of various biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[2][3] Notably, these compounds exhibit a wide range of biological activities, such as herbicidal, pesticidal, anti-bacterial, anti-inflammatory, and anti-tumor properties.[1] The introduction of a substituted phenyl group at the 5-position, as in 5-(3-Fluorophenyl)cyclohexane-1,3-dione, can significantly modulate the biological and chemical properties of the core structure, making it a molecule of considerable interest for researchers in drug discovery and development. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to 5-(3-Fluorophenyl)cyclohexane-1,3-dione, delving into the mechanistic underpinnings and practical considerations of the synthesis.

Strategic Approach: The Michael Addition Pathway

The construction of the 5-arylcyclohexane-1,3-dione scaffold is efficiently achieved through a Michael addition reaction, a fundamental carbon-carbon bond-forming process.[4] This powerful reaction involves the conjugate addition of a nucleophile, in this case, an enolate, to an α,β-unsaturated carbonyl compound. The chosen strategy for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione leverages this principle, commencing with readily available starting materials and proceeding through a reliable and scalable reaction sequence.

A common and effective method for synthesizing 5-phenyl substituted cyclohexane-1,3-dione derivatives involves a two-step process.[5] This approach begins with the Knoevenagel condensation of a substituted benzaldehyde with a malonic acid ester. The resulting benzylidenemalonate derivative is then subjected to a Michael addition with an acetoacetic acid ester, followed by cyclization, hydrolysis, and decarboxylation to yield the target molecule.[5]

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Synthesis_Pathway A 3-Fluorobenzaldehyde C Diethyl (3-Fluorobenzylidene)malonate A->C Piperidine, Acetic Acid B Diethyl Malonate B->C E Michael Adduct Intermediate C->E Sodium Ethoxide D Ethyl Acetoacetate D->E F Cyclized Intermediate E->F Intramolecular Claisen Condensation G 5-(3-Fluorophenyl)cyclohexane-1,3-dione F->G Hydrolysis & Decarboxylation (e.g., aq. HCl, heat)

Caption: Synthetic route to 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, based on established procedures for analogous compounds.

Part 1: Synthesis of Diethyl (3-Fluorobenzylidene)malonate
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in a suitable solvent such as toluene.

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up and Purification: After cooling to room temperature, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione
  • Enolate Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

  • Michael Addition and Cyclization: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. After stirring for a short period, add the diethyl (3-fluorobenzylidene)malonate (1.0 eq) from Part 1. Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation: Once the reaction is complete, cool the mixture and add an aqueous solution of a strong acid, such as hydrochloric acid. Heat the mixture to reflux to facilitate both the hydrolysis of the ester groups and the decarboxylation of the intermediate β-keto acid.

  • Isolation and Purification: After cooling, the product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).

Mechanistic Insights: A Deeper Understanding

The synthesis hinges on two classical organic reactions: the Knoevenagel condensation and the Michael addition, followed by an intramolecular Claisen condensation.

  • Knoevenagel Condensation: The first step is a base-catalyzed condensation between an aldehyde (3-fluorobenzaldehyde) and a compound with an active methylene group (diethyl malonate). The piperidine acts as a base to deprotonate the diethyl malonate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product, diethyl (3-fluorobenzylidene)malonate.

  • Michael Addition: The second part of the synthesis is initiated by the formation of an enolate from ethyl acetoacetate using sodium ethoxide as a base. This enolate then acts as the Michael donor, attacking the β-carbon of the Michael acceptor (diethyl (3-fluorobenzylidene)malonate) in a conjugate addition fashion. This is a thermodynamically controlled process that leads to the formation of a new carbon-carbon bond.

  • Intramolecular Claisen Condensation (Dieckmann Condensation): The resulting Michael adduct possesses two ester functionalities. Under basic conditions, an intramolecular Claisen condensation (specifically, a Dieckmann condensation for cyclic products) occurs. An enolate is formed at the α-carbon of one of the ester groups, which then attacks the carbonyl carbon of the other ester group, leading to the formation of a six-membered ring.

  • Hydrolysis and Decarboxylation: The final step involves the acidic hydrolysis of the remaining ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to yield the final product, 5-(3-Fluorophenyl)cyclohexane-1,3-dione. The presence of the electron-withdrawing carbonyl group at the β-position facilitates the loss of carbon dioxide through a cyclic transition state.

Data Summary and Characterization

The successful synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione should be confirmed by standard analytical techniques. The following table summarizes the expected data.

Parameter Expected Value/Observation
Appearance White to off-white solid
Molecular Formula C₁₂H₁₁FO₂
Molecular Weight 206.21 g/mol
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to aromatic, methine, and methylene protons
¹³C NMR Peaks corresponding to carbonyl, aromatic, and aliphatic carbons
Mass Spectrometry Molecular ion peak corresponding to the molecular weight
FT-IR Characteristic peaks for C=O (ketone), C-F, and aromatic C-H stretches

Conclusion and Future Directions

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. The use of the Michael addition reaction is a robust strategy for the construction of the 5-aryl substituted cyclohexane-1,3-dione core. The versatility of the cyclohexane-1,3-dione scaffold opens up numerous possibilities for further chemical modifications.[1] For instance, the active methylene group can be further functionalized, and the carbonyl groups can participate in a variety of reactions, allowing for the synthesis of a diverse library of compounds for biological screening. The principles and techniques outlined in this guide are broadly applicable to the synthesis of other 5-arylcyclohexane-1,3-dione derivatives, providing a solid foundation for researchers in medicinal chemistry and drug development.

References

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Sharma, D., et al. (2024, December 1). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF on ResearchGate. Retrieved from [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. Retrieved from [Link]

  • Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. Retrieved from [Link]

  • Das, P., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S. Patent No. 8,916,723 B2.
  • Barton, D. H. R., et al. (1986). 5-phenyl substituted cyclohexane-1,3-dione derivatives. Canadian Patent No. CA1203544A.
  • Das, P., et al. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. WIPO Patent Application No. WO2011117881A2.
  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Robinson annulation. Retrieved from [Link]

  • Toste, F. D., et al. (Year). Title of the specific paper on (+)-fawcettimine synthesis. Journal Name, Volume(Issue), pages.
  • Wikipedia. (2023, October 29). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Taylor & Francis Online. (2023, April 21). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 5-(3-Fluorophenyl)cyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(3-Fluorophenyl)cyclohexane-1,3-dione (CAS 762243...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(3-Fluorophenyl)cyclohexane-1,3-dione (CAS 762243-25-4). While publicly available experimental spectra for this specific compound are limited, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its analysis. We will explore the theoretical underpinnings and expected spectral features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Furthermore, this guide details validated experimental protocols for acquiring and interpreting this critical data, ensuring scientific rigor and reproducibility.

Introduction

5-(3-Fluorophenyl)cyclohexane-1,3-dione is a fluorinated derivative of the versatile cyclohexane-1,3-dione scaffold. Such compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] The introduction of a fluorine atom on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. A thorough spectroscopic characterization is therefore paramount for unequivocal structure elucidation, purity assessment, and quality control in any research and development pipeline.

This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of this compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, with a molecular formula of C₁₂H₁₁FO₂ and a molecular weight of 206.21 g/mol , is the foundation for predicting its spectroscopic behavior.[2] The molecule's key structural features include a cyclohexane-1,3-dione ring, which can exist in keto-enol tautomeric forms, and a metasubstituted fluorophenyl group.

Figure 1. Molecular structure of 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of 5-(3-Fluorophenyl)cyclohexane-1,3-dione would exhibit distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Aromatic (4H)7.0 - 7.5mComplex multiplet due to meta-substitution and coupling to ¹⁹F.
Methine (CH, C5)3.0 - 3.5m
Methylene (CH₂, C4, C6)2.5 - 3.0mDiastereotopic protons may exhibit complex splitting.
Methylene (CH₂, C2)2.2 - 2.6m
Enolic (OH)10 - 12br sIf present, the signal will be broad and may exchange with D₂O.

Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and to slow down the exchange of labile protons like the enolic OH, making them more readily observable.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The presence of the fluorine atom will induce through-bond C-F coupling, which can be observed as splitting of the carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O, C1, C3)190 - 210
Aromatic (C-F)160 - 165 (d, ¹JCF ≈ 245 Hz)Large one-bond C-F coupling constant.
Aromatic (C-Cipso)140 - 145 (d, JCF ≈ 7-8 Hz)
Aromatic (CH)115 - 135Multiple signals with smaller C-F couplings.
Methine (CH, C5)40 - 50
Methylene (CH₂)30 - 40
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-(3-Fluorophenyl)cyclohexane-1,3-dione, the molecular ion peak [M]⁺ should be observed at m/z 206.

Predicted Fragmentation Pattern:

  • Loss of CO: A fragment at m/z 178 is expected due to the loss of a carbonyl group.

  • Loss of C₂H₂O: A fragment at m/z 164 is possible from the retro-Diels-Alder fragmentation of the enol form.

  • Fluorophenyl cation: A prominent peak at m/z 95 corresponding to the [C₆H₄F]⁺ fragment.

M [M]+. m/z 206 M_CO [M-CO]+. m/z 178 M->M_CO -CO M_C2H2O [M-C2H2O]+. m/z 164 M->M_C2H2O -C2H2O Fluorophenyl [C6H4F]+ m/z 95 M->Fluorophenyl -C6H7O2

Figure 2. Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(3-Fluorophenyl)cyclohexane-1,3-dione will be dominated by the absorptions of the carbonyl groups and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
C=O (stretch, dione)1700 - 1730Strong
C=C (stretch, aromatic)1580 - 1620Medium
C-F (stretch, aryl fluoride)1100 - 1250Strong
C-H (stretch, aromatic)3000 - 3100Medium
C-H (stretch, aliphatic)2850 - 3000Medium
O-H (stretch, enol)2500 - 3300Broad, if present

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 5-(3-Fluorophenyl)cyclohexane-1,3-dione. These protocols are designed to be self-validating systems, ensuring high-quality and reproducible data.

NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire 1H spectrum (e.g., 16 scans) E->F G Acquire 13C spectrum (e.g., 1024 scans) F->G H Fourier transform the FID G->H I Phase and baseline correct the spectrum H->I J Reference the spectrum (e.g., TMS at 0 ppm) I->J K Integrate 1H peaks and pick peaks for both spectra J->K

Figure 3. Workflow for NMR data acquisition and processing.

Protocol Details:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-(3-Fluorophenyl)cyclohexane-1,3-dione and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline correction to obtain a clean spectrum. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry

Protocol Details:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the theoretical values to confirm the elemental composition.

Infrared (IR) Spectroscopy

Protocol Details:

  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 32) should be co-added to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

References

  • PubChem. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. [Link]

  • ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

  • Wikipedia. 1,3-Cyclohexanedione. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 5-(3-Fluorophenyl)cyclohexane-1,3-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic eff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive analysis of the solubility of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility with practical, field-proven experimental methodologies. It offers a predictive assessment of the compound's behavior in various organic solvents and presents detailed protocols for its empirical determination. This guide is intended to serve as a foundational resource for researchers engaged in the development of formulations involving this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these properties, solubility is a cornerstone for oral drug delivery, as a compound must dissolve to be absorbed into the systemic circulation.[1][5] Insufficient solubility can lead to low and erratic bioavailability, hindering clinical development and necessitating complex and costly formulation strategies.[4][5]

5-(3-Fluorophenyl)cyclohexane-1,3-dione and its analogues are recognized as important scaffolds in medicinal chemistry.[6] Understanding their solubility is therefore not merely an academic exercise but a crucial step in harnessing their therapeutic potential. This guide provides a detailed exploration of the factors governing the solubility of 5-(3-Fluorophenyl)cyclohexane-1,3-dione and equips the researcher with the necessary tools to predict and experimentally verify its solubility profile.

Physicochemical Characterization of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. While specific experimental data for 5-(3-Fluorophenyl)cyclohexane-1,3-dione is not widely available, we can infer its likely characteristics based on its structural components and data from closely related compounds.

Table 1: Physicochemical Properties of 5-(3-Fluorophenyl)cyclohexane-1,3-dione and Related Compounds

Property5-(3-Fluorophenyl)cyclohexane-1,3-dione (Predicted)5-(4-Fluorophenyl)cyclohexane-1,3-dione[7][8]1,3-Cyclohexanedione[9]
Molecular FormulaC₁₂H₁₁FO₂C₁₂H₁₁FO₂C₆H₈O₂
Molecular Weight206.21 g/mol 206.21 g/mol 112.13 g/mol
Melting Point~180-190 °C186-189 °C101-105 °C
Predicted pKa~4.904.90 (Predicted)5.26
Predicted logP~1.5 - 2.5~1.80.461
Polarity and Lipophilicity (logP)

The partition coefficient (logP) between octanol and water is a key indicator of a compound's lipophilicity.[10][11] A positive logP value suggests a preference for a non-polar environment. The predicted logP for 5-(3-Fluorophenyl)cyclohexane-1,3-dione falls in a range that suggests it is a moderately lipophilic compound. The presence of the fluorophenyl group significantly increases its lipophilicity compared to the parent 1,3-cyclohexanedione. This increased lipophilicity generally points towards better solubility in non-polar organic solvents.

Hydrogen Bonding Capacity

Hydrogen bonding is a critical intermolecular force that influences solubility.[12][13][14][15] 5-(3-Fluorophenyl)cyclohexane-1,3-dione possesses two carbonyl groups which can act as hydrogen bond acceptors. The enol tautomer of the cyclohexane-1,3-dione moiety can also provide a hydroxyl group, which is a hydrogen bond donor. This dual capacity for hydrogen bonding suggests that the molecule can interact favorably with both protic and aprotic polar solvents.

The Influence of the Fluorine Moiety

The fluorine atom on the phenyl ring introduces unique properties. While fluorine is highly electronegative, the carbon-fluorine bond has limited polarity. The introduction of fluorine can increase lipophilicity and may also lead to specific interactions with certain solvents.[16] Fluorinated compounds can sometimes exhibit enhanced solubility in fluorinated solvents.

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical properties discussed, a predicted solubility profile for 5-(3-Fluorophenyl)cyclohexane-1,3-dione in different classes of organic solvents can be proposed.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Acetonitrile): These solvents are characterized by their high polarity and ability to accept hydrogen bonds. Given the presence of hydrogen bond accepting carbonyl groups and the potential for a hydrogen bond donating enol form in 5-(3-Fluorophenyl)cyclohexane-1,3-dione, good solubility is anticipated in solvents like DMSO and DMF. Acetonitrile, being less polar, may offer moderate solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The parent compound, 1,3-cyclohexanedione, is slightly soluble in methanol.[9] The increased lipophilicity of the fluorophenyl derivative might lead to similar or slightly reduced solubility in lower alcohols compared to highly polar aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The significant lipophilic character imparted by the fluorophenyl and cyclohexane rings suggests that the compound will have some solubility in nonpolar solvents. However, the polar 1,3-dione functionality will likely limit high solubility in very nonpolar solvents like hexane. Toluene, with its aromatic ring, may offer better solubility through π-π stacking interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): 1,3-Cyclohexanedione is reported to be slightly soluble in chloroform.[9] Given the increased lipophilicity of the target molecule, moderate solubility in dichloromethane and chloroform can be expected.

Table 2: Predicted Qualitative Solubility of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDMSO, DMFHighStrong hydrogen bond accepting capability of solvents and solute.
Polar ProticMethanol, EthanolModerateBalance between polar interactions and the compound's lipophilicity.
NonpolarToluene, HexaneLow to ModerateLipophilic nature of the molecule, limited by polar functional groups.
ChlorinatedDichloromethaneModerateIntermediate polarity and ability to interact with the solute.

Experimental Determination of Solubility

While predictions provide valuable guidance, empirical determination of solubility is essential for drug development.[17] The choice of method often depends on the stage of development, with high-throughput screening methods used in early discovery and more rigorous equilibrium methods in later stages.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[4][18][19] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

This method is designed to achieve a true equilibrium between the dissolved and undissolved compound, providing a thermodynamically stable solubility value. The extended incubation with agitation ensures that the dissolution process reaches its maximum point. Centrifugation or filtration is crucial to separate the saturated solution from any remaining solid particles before analysis, preventing overestimation of the solubility.

  • Preparation: Add an excess amount of solid 5-(3-Fluorophenyl)cyclohexane-1,3-dione to a series of vials containing the selected organic solvents. The excess solid is necessary to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess solid to solvent equil1 Seal and agitate at constant temperature prep1->equil1 equil2 (24-72 hours) sep1 Centrifuge or let stand equil1->sep1 sep2 to separate solid sample1 Collect supernatant sep1->sample1 anal1 Analyze concentration (e.g., HPLC) sample1->anal1 G Solute_Solute Solute-Solute Interactions Dissolution Dissolution Solute_Solute->Dissolution Energy Input Solvent_Solvent Solvent-Solvent Interactions Solvent_Solvent->Dissolution Energy Input Solute_Solvent Solute-Solvent Interactions Dissolution->Solute_Solvent Energy Release

Caption: Intermolecular forces governing the dissolution process.

Conclusion

While empirical data for the solubility of 5-(3-Fluorophenyl)cyclohexane-1,3-dione in a wide range of organic solvents is currently limited, a robust predictive framework can be established based on its physicochemical properties. The moderately lipophilic nature, coupled with its hydrogen bonding capabilities, suggests versatile solubility in a range of polar aprotic and chlorinated solvents, with moderate solubility in polar protic solvents. For definitive quantitative data, the standardized shake-flask method is recommended. This guide provides the theoretical foundation and practical methodologies to empower researchers in their formulation and development efforts involving this important chemical scaffold.

References

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • Chemistry LibreTexts. (2022, August 19). Hydrogen Bonding. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Delaney, J. S. (2004). esol: estimating aqueous solubility directly from molecular structure. Journal of chemical information and computer sciences, 44(3), 1000-1005.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, June 16). Intermolecular Forces - Hydrogen Bonding, Dipole-Dipole, Ion-Dipole, London Dispersion Interactions. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • PubMed. (2007, July 30). High throughput solubility measurement in drug discovery and development. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. Retrieved from [Link]

  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (2018, May 1). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

  • Purdue University. (n.d.). Hydrogen Bonding - Liquids Help Page. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

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  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

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  • ACS Publications. (2023, November 13). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

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Foundational

Unlocking New Therapeutic Potential: A Guide to the Electronic Properties of Fluorinated Cyclohexane-1,3-diones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The cyclohexane-1,3-dione scaffold, a prominent intermediate for numerous bioactive molecules, presents a particularly compelling target for fluorination.[3] This guide provides an in-depth exploration of the profound electronic effects that fluorination imparts upon the cyclohexane-1,3-dione core. We will dissect the intricate interplay of inductive and mesomeric effects, the resulting shifts in keto-enol tautomerism and acidity, and the critical consequences for conformational preference. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the unique properties of these fascinating compounds for next-generation therapeutics.

The Foundational Scaffold: Cyclohexane-1,3-dione

Cyclohexane-1,3-dione, also known as dihydroresorcinol, is a cyclic β-diketone that serves as a versatile building block in organic synthesis.[4][5] It is a key precursor in the preparation of pharmaceuticals like carvedilol and ondansetron, as well as compounds with herbicidal and anti-inflammatory activities.[4][6]

The defining characteristic of β-dicarbonyls is their existence as a dynamic equilibrium between keto and enol tautomers.[7][8] In solution, cyclohexane-1,3-dione predominantly exists as the more stable enol tautomer, a consequence of the formation of a conjugated system and a stabilizing intramolecular hydrogen bond.[9] This equilibrium is not merely a chemical curiosity; it is the lynchpin of the molecule's reactivity and acidity. The protons on the central carbon (C2) are acidic, with the parent compound exhibiting a pKa of approximately 5.26.[9] This acidity allows for facile formation of a resonance-stabilized enolate, the reactive species in many synthetic transformations.

The Fluorine Factor: A Paradigm Shift in Electronic Landscape

The introduction of fluorine, the most electronegative element, dramatically alters the electronic properties of the cyclohexane-1,3-dione ring.[10] This alteration is primarily governed by two opposing electronic forces:

  • The Inductive Effect (σI): Fluorine exerts a powerful electron-withdrawing effect through the sigma bond network.[11] This polarization of electron density is the dominant influence, significantly impacting the acidity and reactivity of nearby functional groups.

  • The Mesomeric Effect (σR): Also known as the resonance effect, fluorine can donate a lone pair of electrons into an adjacent π-system.[11] While present, this effect is generally weaker than the inductive effect for fluorine and is highly dependent on molecular geometry.

The net result of these effects is a significant perturbation of the electron distribution within the ring, leading to predictable yet profound changes in the molecule's behavior.

Electronic_Effects cluster_0 Fluorinated Enol System cluster_1 Effects C1 C=O C2 C-F C1->C2 C3 C-OH C2->C3 Inductive Strong Inductive Effect (σI) Electron Withdrawing C2->Inductive σ-bond polarization Mesomeric Weak Mesomeric Effect (σR) Electron Donating C3->Mesomeric π-system donation

Caption: Inductive vs. Mesomeric effects of fluorine.

Modulating Tautomerism and Acidity: The Core Directive of Fluorination

The most immediate consequence of fluorine's strong inductive effect is a dramatic shift in the keto-enol equilibrium and a significant increase in acidity.

Impact on Keto-Enol Tautomerism

Fluorination, particularly at the C2 position, strongly favors the enol form. The electron-withdrawing fluorine atom stabilizes the electron-rich double bond of the enol and the partial negative charge on the oxygen atoms.[12] This stabilization far outweighs any destabilizing effects, pushing the equilibrium almost exclusively towards the enol.

Caption: Fluorination drives the keto-enol equilibrium.

Enhancement of Acidity (pKa Reduction)

The defining electronic feature of fluorinated cyclohexane-1,3-diones is their heightened acidity. The inductive effect of fluorine powerfully stabilizes the negative charge of the conjugate base (the enolate) formed upon deprotonation. This stabilization lowers the energy of the enolate, making the parent enol a much stronger acid. Theoretical studies confirm that fluorine substitution has a pronounced effect on the acidity of carbon acids.[13] This effect is synergistic with multiple fluorine substitutions.

This principle is critical in drug design. Modulating a molecule's pKa affects its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with charged residues in a target's active site.[1][2]

CompoundPosition of FluorinepKa (H₂O)Keto:Enol Ratio (in CDCl₃)
Cyclohexane-1,3-dioneN/A~5.26[9]2.9 : 1 (Dimedone)¹[8]
2-Fluorocyclohexane-1,3-dioneC2Predicted < 3.0Predominantly Enol
4-Fluorocyclohexane-1,3-dioneC4Predicted ~4.0-4.5Primarily Enol
5-(4-Fluorophenyl)cyclohexane-1,3-dionePhenyl C4'~4.90 (Predicted)[14]Primarily Enol
¹Note: Dimedone (5,5-dimethylcyclohexane-1,3-dione) is used as a structural analog for keto:enol ratio estimation as data for the parent compound is less available.

Conformational Control: The Architectural Impact of Fluorine

Beyond modulating pKa, fluorine substitution exerts significant control over the three-dimensional structure of the cyclohexane ring.[15][16] This conformational control is a result of a complex balance between steric hindrance, electrostatic interactions, and hyperconjugation.

In fluorinated cyclohexanes, there is often a surprising preference for the fluorine atom to occupy the sterically more demanding axial position.[17] This preference can be attributed to:

  • Hyperconjugation: Stabilizing interactions, such as an anomeric-like nF → σ*CF effect in 1,1-difluoro systems, can favor specific conformations.[18]

  • Non-Classical Hydrogen Bonding (NCHB): Favorable electrostatic interactions can occur between an axial fluorine and the axial C-H bonds at the C2 and C6 positions, offsetting traditional steric repulsion.[17][18]

Understanding and predicting these conformational biases are paramount for drug development, as the precise geometry of a molecule dictates its ability to fit into a protein's binding pocket.

A Validated Workflow for Characterization

A comprehensive understanding of any novel fluorinated compound requires a multi-faceted analytical approach. The following workflow represents a self-validating system, where computational predictions are corroborated by empirical data.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Electronic Analysis cluster_computational Theoretical Validation synthesis Synthesis (e.g., Electrophilic Fluorination) purification Purification (Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOE) purification->nmr xray X-Ray Crystallography (Solid-State Structure) purification->xray pka pKa Determination (Titration) purification->pka dft Computational Modeling (DFT Calculations) nmr->dft Correlate Data xray->dft Correlate Data dft->synthesis Predict & Refine

Caption: A validated workflow for compound characterization.

Experimental Protocols

Protocol 1: Synthesis via Electrophilic Fluorination

Causality: This method is chosen because the enol form of the 1,3-dione is electron-rich and readily attacks electrophilic fluorinating agents.[19] Selectfluor® is a common, relatively safe, and effective source of F⁺.[20]

  • Dissolution: Dissolve the parent cyclohexane-1,3-dione (1.0 eq) in a suitable solvent like acetonitrile in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Add Selectfluor® (1.1 eq for monofluorination) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it ideal for tracking the appearance of the fluorinated product.[21][22]

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: pKa Determination by Potentiometric Titration

Causality: This protocol directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the acid dissociation constant. It is a fundamental and trustworthy method for quantifying acidity.

  • Solution Preparation: Prepare a ~0.01 M solution of the fluorinated dione in deionized water. If solubility is low, a co-solvent (e.g., methanol) may be used, but the apparent pKa will need to be corrected.

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).

  • Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C) and begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

  • Data Recording: Record the pH after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Protocol 3: X-Ray Crystallography for Structural Elucidation

Causality: Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the conformation in the solid state.[23] It is the gold standard for structural validation.

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution is a common technique.[24] Solvents to try include chloroform, acetone, or ethanol/water mixtures.

  • Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Collect diffraction data using an X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement: Process the diffraction data to solve the crystal structure using direct methods and refine the model by full-matrix least-squares on F².[24]

Implications for Drug Design and Beyond

The ability to precisely tune the electronic properties of the cyclohexane-1,3-dione scaffold opens up new avenues for rational drug design.

  • Metabolic Stability: Fluorine substitution at a potential site of metabolism (e.g., P450 hydroxylation) can block oxidation, increasing the drug's half-life.[10]

  • Binding Affinity: Altering the pKa can introduce or enhance ionic interactions with a target protein. Conformational locking can pre-organize the molecule into its bioactive shape, reducing the entropic penalty of binding.

  • Membrane Permeability: While often thought to increase lipophilicity, fluorination can sometimes decrease it, depending on the molecular context.[10] This modulation can be used to optimize a drug's ADME profile.

  • PET Imaging: The use of the ¹⁸F isotope allows for the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique used in both clinical diagnostics and drug development research.[2][25]

Conclusion

Fluorinated cyclohexane-1,3-diones are not merely chemical curiosities; they are highly tunable platforms for probing and improving biological activity. By understanding the fundamental electronic principles—the potent inductive withdrawal, the resulting pKa depression, and the subtle conformational control—researchers can rationally design molecules with superior potency, selectivity, and pharmacokinetic properties. The experimental and computational workflows detailed herein provide a robust framework for the synthesis, characterization, and validation of these promising compounds, paving the way for their application in the next generation of advanced therapeutics and functional materials.

References

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Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 5-(3-Fluorophenyl)cyclohexane-1,3-dione for Advanced Drug Discovery

Abstract This application note provides a detailed protocol for the purification of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, a key intermediate in the synthesis of various pharmaceutically active compounds. The presented...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, a key intermediate in the synthesis of various pharmaceutically active compounds. The presented methodology, drawing upon established principles for the purification of cyclohexane-1,3-dione derivatives, outlines a robust procedure involving flash column chromatography followed by recrystallization to achieve high purity. This guide is intended to provide researchers with a reliable method to obtain material suitable for sensitive downstream applications in drug discovery and development.

Introduction

5-Arylcyclohexane-1,3-diones are a critical class of intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of bioactive molecules, including potential antiviral, antibacterial, and anticancer agents.[1][2][3] The purity of these intermediates is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of the final compounds. 5-(3-Fluorophenyl)cyclohexane-1,3-dione, with its fluorinated phenyl moiety, is of particular interest due to the often-favorable effects of fluorine substitution on pharmacokinetic and pharmacodynamic properties.

This document details a comprehensive purification protocol for 5-(3-Fluorophenyl)cyclohexane-1,3-dione from a crude reaction mixture. The procedure employs a two-step strategy: initial purification by flash column chromatography to remove bulk impurities, followed by recrystallization to achieve high crystalline purity. The rationale behind the selection of solvents and techniques is discussed to provide a deeper understanding of the purification process.

Materials and Equipment

Reagents and Consumables Equipment
Crude 5-(3-Fluorophenyl)cyclohexane-1,3-dioneFlash chromatography system
Silica gel (230-400 mesh)Glass column for manual packing (if applicable)
Hexanes (HPLC grade)Rotary evaporator
Ethyl acetate (HPLC grade)Magnetic stirrer with hot plate
Dichloromethane (DCM, HPLC grade)Buchner funnel and flask
Methanol (HPLC grade)Round-bottom flasks
Acetone (ACS grade)Erlenmeyer flasks
Deionized waterpH paper or pH meter
Anhydrous sodium sulfate or magnesium sulfateStandard laboratory glassware
TLC plates (silica gel 60 F254)

Purification Protocol

This protocol is designed for the purification of an impure oil or solid crude product of 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Part 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the separation of compounds based on their polarity.[4] For cyclohexane-1,3-dione derivatives, a silica gel stationary phase with a non-polar/polar mobile phase system is typically effective.[5][6][7]

Step-by-Step Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude 5-(3-Fluorophenyl)cyclohexane-1,3-dione in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present and should be determined by preliminary thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product.

Diagram of the Purification Workflow:

PurificationWorkflow Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb on Silica Dissolve->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Hexanes/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate1 Evaporate Solvent Combine->Evaporate1 PartiallyPure Partially Purified Product Evaporate1->PartiallyPure Recrystallize Recrystallize from Acetone/Water PartiallyPure->Recrystallize Filter Filter Crystals Recrystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-(3-Fluorophenyl)cyclohexane-1,3-dione for the Synthesis of Advanced Heterocyclic Scaffolds

Abstract This technical guide provides an in-depth exploration of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, a highly versatile and functionalized building block for the synthesis of diverse heterocyclic compounds. We will...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, a highly versatile and functionalized building block for the synthesis of diverse heterocyclic compounds. We will move beyond simple procedural lists to explain the chemical causality behind key synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this valuable intermediate. Detailed, field-tested protocols for the synthesis of pyrazoles, isoxazoles, pyrimidines, and complex fused pyran systems are provided, complete with mechanistic insights and visual workflows.

Introduction: The Strategic Value of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

Cyclohexane-1,3-dione and its derivatives are foundational precursors in organic synthesis, serving as intermediates for a wide array of pharmaceuticals and biologically active compounds.[1][2] The introduction of a 5-aryl substituent, specifically the 3-fluorophenyl group, imparts unique properties to the parent dione scaffold. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and serve as a sensitive probe for NMR studies.

The true synthetic power of 5-(3-Fluorophenyl)cyclohexane-1,3-dione lies in its multiple reactive sites. The molecule exists in equilibrium between its diketo and enol tautomers, with the enol form being predominant in solution.[3] This duality allows for a rich and varied reaction chemistry:

  • Active Methylene Carbon (C2): The protons on the carbon flanked by the two carbonyls are highly acidic (pKa ≈ 5.2), making this position a potent nucleophile for reactions like Knoevenagel condensations and Michael additions.[3][4]

  • Dicarbonyl System: The two carbonyl groups are ideal electrophiles for condensation reactions with binucleophiles, such as hydrazines, hydroxylamine, and ureas, leading directly to the formation of five- and six-membered heterocyclic rings.[5][6][7]

This guide will systematically detail the application of these reactive principles to construct medicinally relevant heterocyclic cores.

G cluster_start Starting Material cluster_reactivity Key Reactive Sites cluster_reactions Primary Reactions cluster_products Resulting Heterocycles start 5-(3-Fluorophenyl) cyclohexane-1,3-dione active_methylene Active Methylene (C2) (Nucleophilic) start->active_methylene Acidic Protons dicarbonyl 1,3-Dicarbonyl System (Electrophilic) start->dicarbonyl Electrophilic Carbons knoevenagel Knoevenagel Condensation active_methylene->knoevenagel michael Michael Addition active_methylene->michael cyclocondensation Cyclocondensation dicarbonyl->cyclocondensation fused Fused Systems (e.g., Pyran) knoevenagel->fused michael->fused pyrazoles Pyrazoles cyclocondensation->pyrazoles isoxazoles Isoxazoles cyclocondensation->isoxazoles pyrimidines Pyrimidines cyclocondensation->pyrimidines

Caption: Core reactivity of 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Synthesis of Five-Membered Heterocycles

The 1,3-dicarbonyl moiety is a perfect template for constructing five-membered rings through cyclocondensation with dinucleophilic reagents.

Pyrazole Synthesis via Hydrazine Condensation

Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[8] The most direct and widely used method for their synthesis from 1,3-diketones is the reaction with hydrazine or its derivatives.[5][9][10]

Causality & Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of one nitrogen of hydrazine onto one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. Subsequent intramolecular cyclization occurs as the second nitrogen attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyrazole ring.

G cluster_workflow Pyrazole Synthesis Workflow start 5-(3-Fluorophenyl) cyclohexane-1,3-dione heat Reflux start->heat reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->heat solvent Solvent (e.g., Ethanol) solvent->heat product Resulting Pyrazole Derivative heat->product Cyclocondensation

Caption: Workflow for pyrazole synthesis.

Protocol 2.1: Synthesis of 6-(3-Fluorophenyl)-3,4,5,6-tetrahydro-2H-indazol-7(1H)-one

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 5-(3-Fluorophenyl)cyclohexane-1,3-dione (e.g., 2.06 g, 10 mmol).

  • Solvent & Reagent Addition: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (0.5 mL, ~10 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, reduce the solvent volume under reduced pressure.

  • Isolation & Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from ethanol to yield the pure pyrazole derivative.[8]

ReagentRoleStoichiometry
5-(3-Fluorophenyl)cyclohexane-1,3-dioneSubstrate1.0 eq
Hydrazine HydrateN-N Dinucleophile1.0 - 1.1 eq
EthanolSolvent~20 mL/g substrate
Heat (Reflux)Activation EnergyN/A
Isoxazole Synthesis via Hydroxylamine Condensation

Isoxazole derivatives are prevalent in pharmaceuticals, known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[11] Their synthesis from 1,3-diketones is typically achieved through condensation with hydroxylamine hydrochloride.[6][12]

Causality & Mechanistic Insight: The mechanism is analogous to pyrazole formation. The nitrogen of hydroxylamine attacks a carbonyl group, leading to an oxime intermediate after dehydration. The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second carbonyl group. A final dehydration step affords the stable isoxazole ring.

G cluster_workflow Isoxazole Synthesis Workflow start 5-(3-Fluorophenyl) cyclohexane-1,3-dione product Resulting Isoxazole Derivative start->product reagent Hydroxylamine HCl (NH2OH·HCl) reagent->product Condensation base Base (e.g., Pyridine) base->product Catalyst/Solvent

Caption: Workflow for isoxazole synthesis.

Protocol 2.2: Synthesis of 6-(3-Fluorophenyl)-3a,4,5,6-tetrahydrobenzo[c]isoxazol-7(1H)-one

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-(3-Fluorophenyl)cyclohexane-1,3-dione (2.06 g, 10 mmol) in pyridine (20 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60°C) for 8-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water (100 mL).

  • Isolation & Purification: The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) provides the purified isoxazole derivative.[6]

Synthesis of Six-Membered Heterocycles: Pyrimidines

Pyrimidines are of immense biological importance as they form the basis of nucleobases in DNA and RNA.[13] Synthetic pyrimidine derivatives are widely used as therapeutic agents.[14] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment like urea, thiourea, or guanidine.[13][15]

Causality & Mechanistic Insight: This reaction is typically acid- or base-catalyzed. It involves the condensation of the N-C-N reagent with both carbonyl groups of the dione. The reaction proceeds through a series of additions and dehydrations, ultimately leading to the formation of the six-membered dihydropyrimidine ring, which may be subsequently oxidized to the aromatic pyrimidine depending on the reaction conditions and substituents.

G cluster_workflow Pyrimidine Synthesis Workflow start 5-(3-Fluorophenyl) cyclohexane-1,3-dione product Resulting Pyrimidine Derivative start->product reagent N-C-N Reagent (Urea, Thiourea, etc.) reagent->product Biginelli-type Reaction catalyst Catalyst (Acid or Base) catalyst->product G cluster_workflow Multi-Component Reaction (MCR) Workflow start 5-(3-Fluorophenyl) cyclohexane-1,3-dione step2 Michael Addition (Dione + Knoevenagel Adduct) start->step2 aldehyde Aromatic Aldehyde step1 Knoevenagel Condensation (Aldehyde + Malononitrile) aldehyde->step1 malononitrile Malononitrile malononitrile->step1 catalyst Base Catalyst (e.g., Piperidine) catalyst->step1 catalyst->step2 step1->step2 step3 Intramolecular Cyclization & Tautomerization step2->step3 product Fused Pyran Derivative step3->product

Caption: MCR for fused pyran synthesis.

Protocol 4.1: MCR Synthesis of a Fused Pyran Derivative

  • Reaction Setup: In a 100 mL flask, combine 5-(3-Fluorophenyl)cyclohexane-1,3-dione (2.06 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add a few drops of a basic catalyst, such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. A precipitate usually forms as the reaction progresses.

  • Work-up: Once the reaction is complete (monitored by TLC), cool the flask in an ice bath to maximize precipitation.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product is often pure enough for subsequent use, but can be recrystallized from ethanol or ethyl acetate if necessary. [16][17]

    Component Role Stoichiometry
    5-(3-Fluorophenyl)cyclohexane-1,3-dione Michael Donor 1.0 eq
    Aromatic Aldehyde Electrophile 1.0 eq
    Malononitrile Active Methylene Compound 1.0 eq
    Piperidine/Triethylamine Base Catalyst Catalytic

    | Ethanol | Solvent | ~15 mL/g total solids |

Conclusion

5-(3-Fluorophenyl)cyclohexane-1,3-dione is a demonstrably powerful and versatile synthon. Its inherent reactivity, governed by the interplay between the active methylene group and the dicarbonyl system, provides reliable and high-yielding pathways to a multitude of heterocyclic scaffolds. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers aiming to exploit this building block in the development of novel chemical entities for pharmaceutical and agrochemical applications.

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  • ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • El-Naggar, M., et al. (2020). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. BMC Chemistry, 14(1), 1. [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This valuable intermediate is often prepared t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This valuable intermediate is often prepared through a multi-step sequence, typically involving a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization (e.g., Dieckmann condensation). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common challenges and byproduct formations encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(3-Fluorophenyl)cyclohexane-1,3-dione, and what are the key reaction stages?

A1: The most prevalent and established synthetic pathway involves a three-stage process. It begins with a Knoevenagel condensation of 3-fluorobenzaldehyde with a malonic ester (e.g., diethyl malonate) to form an intermediate, diethyl (3-fluorobenzylidene)malonate. This is followed by a Michael addition of a C-nucleophile (like the enolate of acetone or an acetoacetate ester) to the activated alkene of the malonate derivative.[1][2][3] The final step is an intramolecular Dieckmann condensation of the resulting diester, which upon hydrolysis and decarboxylation, yields the target 5-(3-Fluorophenyl)cyclohexane-1,3-dione.[4][5]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields can stem from issues at any of the three main stages of the synthesis. In the Knoevenagel condensation, incomplete reaction or side reactions of the 3-fluorobenzaldehyde can be a factor. During the Michael addition, the choice of base and reaction conditions is critical to avoid the formation of polymeric byproducts or undesired 1,2-addition products.[2][6] Finally, the Dieckmann condensation is an equilibrium-driven reaction, and incomplete cyclization or side reactions of the β-keto ester can significantly reduce the yield. Careful control of reaction temperature and the use of an appropriate base are crucial.

Q3: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture after the Michael addition. What is it and how can I prevent it?

A3: The formation of a polymeric substance is a common issue during Michael additions, especially if the concentration of the Michael acceptor is high or if the reaction is allowed to proceed for too long at elevated temperatures.[2] This is due to repeated Michael additions of the enolate to the product. To mitigate this, it is advisable to use a stoichiometric amount of the Michael donor and to add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also help to control the rate of polymerization.

Q4: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

A4: The impurities can be a mixture of unreacted starting materials, intermediates from each stage, and byproducts from side reactions. Common byproducts include the Michael adduct that has not cyclized, products of self-condensation of the starting ketone or aldehyde, and potentially byproducts from undesired decarboxylation at intermediate stages.[7][8] The presence of the 3-fluorophenyl group is unlikely to introduce highly unusual impurities under standard conditions, but it can influence the electronic properties and reactivity of intermediates.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their causes, and recommended solutions for each stage of the synthesis.

Stage 1: Knoevenagel Condensation of 3-Fluorobenzaldehyde and Diethyl Malonate
Problem Potential Cause(s) Recommended Solution(s)
Low conversion of 3-fluorobenzaldehyde - Insufficient catalyst (e.g., piperidine, ammonium acetate).- Inadequate reaction time or temperature.- Poor quality of reagents.- Increase catalyst loading or use a more active catalyst.- Optimize reaction time and temperature based on TLC monitoring.- Ensure reagents are pure and dry.
Formation of a byproduct with a similar Rf to the product - Self-condensation of 3-fluorobenzaldehyde.- Formation of the bis-adduct where one molecule of malonate reacts with two molecules of the aldehyde.- Use a slight excess of diethyl malonate.- Control the reaction temperature to minimize self-condensation.
Decarboxylation of the malonic acid intermediate - If malonic acid is used instead of its ester, premature decarboxylation can occur, especially at higher temperatures, leading to the formation of 3-fluorostyrene derivatives.[9]- Use a malonic ester instead of the free acid.- If using malonic acid, employ milder reaction conditions and a catalyst that favors condensation over decarboxylation.
Stage 2: Michael Addition
Problem Potential Cause(s) Recommended Solution(s)
Formation of 1,2-addition product instead of the desired 1,4-adduct - Use of a "hard" nucleophile (e.g., Grignard reagents) instead of a "soft" enolate.- Ensure the use of a stabilized enolate from a β-dicarbonyl compound or a malonic ester.[1]
Low yield of the Michael adduct - Incomplete reaction.- Reversibility of the Michael addition (retro-Michael reaction).- Formation of polymeric byproducts.- Use a stronger base or a higher temperature to drive the reaction to completion, but monitor carefully to avoid side reactions.- Use an excess of the Michael donor.- Add the Michael acceptor slowly to the reaction mixture.
Side reactions involving the ester groups - Hydrolysis of the ester groups if water is present in the reaction mixture.[10]- Ensure anhydrous reaction conditions.
Stage 3: Intramolecular Dieckmann Condensation
Problem Potential Cause(s) Recommended Solution(s)
Incomplete cyclization - The Dieckmann condensation is an equilibrium process.[5]- Insufficient amount or strength of the base.- Use at least a stoichiometric amount of a strong base (e.g., sodium ethoxide) to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[5]- Increase the reaction temperature if necessary, but monitor for decomposition.
Formation of intermolecular condensation products (dimers) - This is more likely with substrates that can form less stable five- or seven-membered rings. For a 1,6-diester leading to a six-membered ring, this is less common but possible at high concentrations.- Perform the reaction under high dilution conditions to favor intramolecular cyclization.
Hydrolysis and decarboxylation of the β-keto ester product - Presence of water during workup or purification, especially under acidic or basic conditions.[11][12]- Perform the workup under neutral or slightly acidic conditions at low temperatures.- Purify the β-keto ester quickly or proceed to the next step without prolonged storage.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the synthesis and the points where byproducts can form, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Synthesis_of_5-(3-Fluorophenyl)cyclohexane-1,3-dione start Starting Materials: 3-Fluorobenzaldehyde + Diethyl Malonate knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 Diethyl (3-fluorobenzylidene)malonate knoevenagel->intermediate1 bp1 Self-condensation Byproducts knoevenagel->bp1 Side Reaction michael_acceptor Michael Acceptor michael_addition Michael Addition (with Acetone Enolate) intermediate1->michael_addition intermediate2 Michael Adduct (Diester) michael_addition->intermediate2 bp2 Polymeric Byproducts michael_addition->bp2 Side Reaction dieckmann Dieckmann Condensation intermediate2->dieckmann intermediate3 Cyclic β-Keto Ester dieckmann->intermediate3 bp3 Intermolecular Condensation dieckmann->bp3 Side Reaction hydrolysis_decarboxylation Hydrolysis & Decarboxylation intermediate3->hydrolysis_decarboxylation product 5-(3-Fluorophenyl)cyclohexane-1,3-dione hydrolysis_decarboxylation->product

Caption: Synthetic pathway for 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

Troubleshooting_Workflow start Low Yield or Impure Product check_stage Identify Problematic Stage (TLC, LC-MS, NMR of crude) start->check_stage stage1 Knoevenagel Stage Issue check_stage->stage1 Impurity from Stage 1 stage2 Michael Addition Issue check_stage->stage2 Impurity from Stage 2 stage3 Dieckmann Condensation Issue check_stage->stage3 Impurity from Stage 3 solution1 Optimize Catalyst/Conditions for Knoevenagel stage1->solution1 solution2 Control Stoichiometry & Temp. for Michael Addition stage2->solution2 solution3 Ensure Stoichiometric Base & Anhydrous Conditions for Dieckmann stage3->solution3 purification Purification Strategy (Crystallization, Chromatography) solution1->purification solution2->purification solution3->purification

Caption: A general troubleshooting workflow for the synthesis.

Analytical Characterization and Purification

Analytical Methods:

  • Thin Layer Chromatography (TLC): An essential tool for monitoring the progress of each reaction step and for identifying the presence of starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product and can be used to resolve closely related impurities.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary technique for structural elucidation of the final product and for identifying the structure of unknown byproducts. Quantitative NMR (qNMR) can also be used for accurate purity assessment.[14]

Purification Protocol:

  • Workup: After the final hydrolysis and decarboxylation step, the reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). This is often effective at removing less polar and more polar impurities.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable method for separating the desired product from closely related byproducts. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically employed.

By carefully considering the potential pitfalls at each stage of this multi-step synthesis and employing appropriate analytical and purification techniques, researchers can successfully and efficiently prepare high-purity 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

References

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023-05-24) Available from: [Link]

  • Wikipedia. Michael addition reaction. Available from: [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025-03-17) Available from: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. (2017-10-27) Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14) Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025-06-05) Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. (2022-05-20) Available from: [Link]

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... - ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. (2024-09-30) Available from: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. (2014-07-08) Available from: [Link]

  • Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19. PubMed Central. (2022-03-19) Available from: [Link]

  • Intramolecular Aldol Condensation Reaction Mechanism + Trick - YouTube. (2016-05-19) Available from: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023-01-14) Available from: [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. (2020-08-26) Available from: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. Available from: [Link]

  • Malonic Ester Synthesis Reaction Mechanism - YouTube. (2018-05-11) Available from: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available from: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]

  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. Available from: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available from: [Link]

  • Intramolecular aldol condensation (video) - Khan Academy. Available from: [Link]

  • Dieckmann Condensation Reaction Mechanism - YouTube. (2018-05-10) Available from: [Link]

  • (PDF) Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. ResearchGate. Available from: [Link]

  • Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. NIH. Available from: [Link]

  • 1,3-Cyclohexanedione. Wikipedia. Available from: [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry | OpenStax. (2023-09-20) Available from: [Link]

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  • CARBONYL COMPOUNDS. St. Paul's Cathedral Mission College. Available from: [Link]

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  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. Available from: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed Central. Available from: [Link]

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Optimization

Technical Support Center: Synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

Welcome to the technical support center for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and ultimately improve your yield.

The synthesis of 5-arylcyclohexane-1,3-diones is a critical step in the development of various biologically active molecules.[1][2] The versatility of the cyclohexane-1,3-dione scaffold, with its highly active methylene group and dicarbonyl functionality, makes it a valuable precursor for a wide range of compounds, including herbicides, pesticides, and pharmaceuticals.[3][4] This guide will focus on the common challenges and optimization strategies for the synthesis of the 5-(3-Fluorophenyl) derivative.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and adaptable method for synthesizing 5-substituted cyclohexane-1,3-diones is through a Michael addition followed by a Dieckmann or Claisen-type condensation.[5][6] This approach offers a convergent and efficient route to the desired cyclic dione.

The overall synthetic strategy can be visualized as follows:

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Second Michael Addition cluster_2 Step 3: Cyclization & Decarboxylation 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Knoevenagel_Product Intermediate A (Benzylidenemalonate) 3-Fluorobenzaldehyde->Knoevenagel_Product Knoevenagel Condensation Malonic_Ester Malonic Ester (e.g., Diethyl malonate) Malonic_Ester->Knoevenagel_Product Michael_Adduct Intermediate B (Michael Adduct) Knoevenagel_Product->Michael_Adduct Acetoacetic_Ester Acetoacetic Ester (e.g., Ethyl acetoacetate) Acetoacetic_Ester->Michael_Adduct Michael Addition Cyclization Intramolecular Condensation (Dieckmann/Claisen) Michael_Adduct->Cyclization Final_Product 5-(3-Fluorophenyl) cyclohexane-1,3-dione Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation->Final_Product Start Start Mix_Reagents Mix 3-fluorobenzaldehyde, diethyl malonate, and a catalytic amount of piperidine in ethanol. Start->Mix_Reagents Reflux Reflux the mixture for 2-4 hours. Monitor by TLC. Mix_Reagents->Reflux Cool Cool the reaction mixture to room temperature. Reflux->Cool Remove_Solvent Remove the solvent under reduced pressure. Cool->Remove_Solvent Purify Purify the crude product by vacuum distillation or column chromatography. Remove_Solvent->Purify End End Purify->End Start Start Prepare_Base Prepare a solution of sodium ethoxide in absolute ethanol. Start->Prepare_Base Add_Reagents To the sodium ethoxide solution, add a mixture of Intermediate A and ethyl acetoacetate dropwise at 0°C. Prepare_Base->Add_Reagents Stir Stir the reaction mixture at room temperature overnight. Add_Reagents->Stir Hydrolyze Add aqueous HCl and reflux the mixture to effect hydrolysis and decarboxylation. Stir->Hydrolyze Cool_and_Extract Cool the mixture, and extract the product with ethyl acetate. Hydrolyze->Cool_and_Extract Purify Wash the organic layer, dry it over Na2SO4, and concentrate. Purify the crude product by recrystallization or column chromatography. Cool_and_Extract->Purify End End Purify->End

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

Welcome to the technical support center for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related valuable chemical intermediates. Cyclohexane-1,3-dione derivatives are crucial precursors for a wide array of bioactive molecules and natural products.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during this synthesis.

General Troubleshooting Framework

A successful synthesis relies on a systematic approach. Before diving into specific issues, consider this general workflow when a reaction fails to meet expectations. This framework ensures that all potential variables are considered methodically.

Troubleshooting_Workflow start Synthesis Fails (Low Yield, Impure, etc.) check_reagents 1. Verify Reagent & Solvent Quality start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK p1 check_reagents->p1 Impurity Found analyze_crude 3. Analyze Crude Product Mixture check_conditions->analyze_crude Conditions Correct p2 check_conditions->p2 Deviation Found optimize_purification 4. Optimize Purification analyze_crude->optimize_purification Product Formed p3 analyze_crude->p3 No Product or Side Products success Successful Synthesis optimize_purification->success Pure Product Obtained p1->start Source New Reagents p2->start Correct Parameters p3->check_conditions Re-evaluate Reaction Setup

Caption: A systematic workflow for troubleshooting failed chemical syntheses.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction has a very low yield or did not produce any of the desired 5-(3-Fluorophenyl)cyclohexane-1,3-dione. What are the likely causes?

Low or no yield is one of the most common issues. The synthesis of 5-arylcyclohexane-1,3-diones typically involves a Michael addition followed by an intramolecular condensation (e.g., Claisen or Dieckmann-type cyclization).[2][4] The success of this sequence is highly dependent on several factors.

Potential Cause 1: Poor Quality of Reagents or Solvents The integrity of your starting materials is paramount.

  • Moisture: The use of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) makes the reaction highly sensitive to moisture.[2] Water will quench the base and inhibit the formation of the necessary enolate nucleophile.

  • Reagent Purity: Impurities in the starting materials (e.g., 3-fluorobenzaldehyde, an acetoacetate derivative, or a malonic ester) can lead to competing side reactions.[5]

Troubleshooting Steps:

  • Dry Glassware and Solvents: Ensure all glassware is rigorously flame-dried or oven-dried before use.[6] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Verify Reagent Purity:

    • If using commercial NaH, ensure it is a fresh batch and handled under an inert atmosphere (Nitrogen or Argon).

    • Check the purity of liquid starting materials by NMR or GC-MS before use.

    • Confirm the identity and purity of solid starting materials via melting point or spectroscopy.

Potential Cause 2: Incorrect Reaction Conditions This reaction sequence requires precise control over temperature and stoichiometry.

  • Base Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation and, therefore, an incomplete reaction. Conversely, an excess of a very strong base might promote unwanted side reactions.

  • Temperature Control: Michael additions are often exothermic.[7] Failure to control the initial temperature can lead to runaway reactions and the formation of polymeric or degradation products. The subsequent cyclization step may require heating to proceed at a reasonable rate.[8]

Troubleshooting Steps:

  • Optimize Base Addition: Add the base portion-wise or via syringe pump at a low temperature (e.g., 0 °C) to control the initial reaction rate.

  • Monitor Temperature: Use a cryostat or ice bath for initial additions and a controlled heating mantle or oil bath for the cyclization step.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. If the reaction stalls, a small additional charge of the base might be necessary.[6]

ParameterRecommended ConditionRationale
Atmosphere Inert (N₂ or Ar)Prevents quenching of the strong base by moisture and oxygen.
Solvent Anhydrous Toluene or THFNon-polar aprotic solvents are standard for this type of condensation.[2][8]
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Strong bases are required to deprotonate the active methylene compound.
Initial Temp. 0 °C to Room TemperatureControls the initial exothermic Michael addition.
Final Temp. RefluxOften required to drive the intramolecular cyclization to completion.
Q2: My NMR spectrum shows the presence of significant impurities alongside my product. What are these side products and how can I avoid them?

The formation of side products often points to issues with reactivity or reaction control. The key is to favor the intramolecular cyclization over competing intermolecular reactions.

Potential Side Reactions:

  • Self-Condensation: The starting ketone or ester can undergo self-condensation (e.g., aldol or Claisen condensation) in the presence of a strong base.

  • Double Michael Addition: The initial Michael adduct could potentially act as a nucleophile and react with another molecule of the α,β-unsaturated intermediate.

  • Knoevenagel Condensation Products: The initial condensation between the aldehyde and the active methylene compound can sometimes be a competing pathway.[9][10]

Troubleshooting and Minimization Strategy:

  • Control the Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the Michael acceptor (the α,β-unsaturated precursor derived from 3-fluorobenzaldehyde) to ensure the active methylene compound is fully consumed.

  • Order of Addition: A "high dilution" principle can favor the desired intramolecular cyclization. This can be achieved by adding the Michael adduct solution slowly to a heated solution of the base and solvent, promoting immediate cyclization over intermolecular side reactions.

  • Choice of Base: While a strong base is needed, extremely reactive bases might be less selective. Sodium ethoxide in ethanol is a classic choice that often provides a good balance of reactivity.

Reaction_Mechanism SM1 Active Methylene (e.g., Diethyl Malonate) Enolate Enolate Nucleophile SM1->Enolate SM2 3-Fluorobenzaldehyde + Acetoacetate Michael_Acceptor α,β-Unsaturated Intermediate SM2->Michael_Acceptor Knoevenagel Condensation Base Base (e.g., NaOEt) Base->Enolate + Side_Product1 Self-Condensation Products Base->Side_Product1 Michael_Adduct Linear Michael Adduct (1,5-Dicarbonyl) Enolate->Michael_Adduct Michael Addition Michael_Acceptor->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization + Base, Heat Side_Product2 Polymeric Material Michael_Adduct->Side_Product2 Intermolecular Reaction Product 5-(3-Fluorophenyl) cyclohexane-1,3-dione Cyclization->Product

Caption: Plausible reaction pathway and potential side reactions.

Q3: I have obtained a crude product, but I am struggling to purify it. What are the best methods for isolating 5-(3-Fluorophenyl)cyclohexane-1,3-dione?

Purification can be challenging due to the product's structure. Cyclohexane-1,3-diones exist as a mixture of keto and enol tautomers, which can complicate purification and characterization.[4]

Strategy 1: Acid-Base Extraction The product is acidic due to the active methylene group between the two carbonyls (or the enolic proton). This property can be exploited for purification.

  • Dissolve Crude Product: Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Wash: Wash the organic layer with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The desired product will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.

  • Isolate Product: Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with dilute HCl (e.g., 2M) to a pH of 2-3.[8][11]

  • Extract or Filter: The product should precipitate out and can be collected by filtration. If it oils out, extract it back into an organic solvent, dry with MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

Strategy 2: Recrystallization If the product is semi-pure after workup, recrystallization is an excellent final purification step.

  • Solvent Screening: Test a variety of solvents. A good starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar co-solvent (like hexanes or petroleum ether).

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent system. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

Strategy 3: Column Chromatography While often a last resort for large-scale work, flash column chromatography can be effective for removing closely related impurities.[12]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective. The enol form is more polar and may streak on the column; adding a small amount of acetic acid (~0.5%) to the eluent can sometimes improve peak shape.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

This protocol is a representative procedure and may require optimization.

  • Preparation of the Michael Acceptor: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-fluorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), a catalytic amount of piperidine (0.05 eq), and glacial acetic acid (0.05 eq) in toluene. Reflux the mixture until the theoretical amount of water has been collected. Cool the reaction and remove the solvent under reduced pressure. The crude α,β-unsaturated ketone can be used directly or purified by vacuum distillation.

  • Michael Addition and Cyclization:

    • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous ethanol and sodium metal (1.1 eq) to form sodium ethoxide in situ.

    • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • Add the crude Michael acceptor from step 1 dropwise to the enolate solution.

    • After the addition is complete, heat the mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and add an aqueous solution of NaOH (e.g., 5M, 3.0 eq). Heat to reflux to saponify the esters.

    • After hydrolysis is complete, cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1 to induce decarboxylation (vigorous gas evolution will occur).

  • Workup and Purification:

    • Extract the acidic aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture.

Protocol 2: Characterization by ¹H NMR

The ¹H NMR spectrum is a critical tool for confirming the structure. Due to keto-enol tautomerism, the spectrum can be complex.

  • Expected Signals (Keto form):

    • Aromatic protons (multiplets, ~7.0-7.5 ppm).

    • Methine proton at C5 (multiplet, ~3.0-3.5 ppm).

    • Methylene protons at C4 and C6 (complex multiplets, ~2.5-3.0 ppm).

    • Active methylene protons at C2 (singlet or AB quartet, ~3.5 ppm).

  • Expected Signals (Enol form):

    • Enolic OH proton (broad singlet, often >10 ppm).[13]

    • Vinyl proton at C2 (singlet, ~5.5 ppm).

    • Other signals will be shifted slightly compared to the keto form.

References

  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • Google Patents. (n.d.). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...
  • Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications.
  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism.
  • ChemicalBook. (n.d.). 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ACS Publications. (2002). Solid-Supported Cyclohexane-1,3-dione (CHD): A “Capture and Release” Reagent for the Synthesis of Amides and Novel Scavenger. J. Comb. Chem. 2002, 4, 3, 234–240.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • PubMed. (1993). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. J Org Chem. 1993 Sep 3;58(18):4766-4771.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • Google Patents. (n.d.). EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione.
  • Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • SciSpace. (2007). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Indian Journal of Chemistry - Section B.
  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
  • ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION.
  • ResearchGate. (2025, August 10). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
  • CSIR-Institute of Himalayan Bioresource Technology. (n.d.). Process for 4-substituted cyclohexane-1,3-dione.
  • The Good Scents Company. (n.d.). 1,3-cyclohexane dione, 504-02-9.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
  • L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-(3-Fluorophenyl)cyclohexane-1,3-dione

Welcome to the technical support center for the synthesis and optimization of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are actively...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Cyclohexane-1,3-dione derivatives are crucial synthons in the creation of a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2] The introduction of a fluorophenyl moiety presents unique challenges and opportunities in synthesis that require careful control of reaction parameters.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to rationally optimize the synthesis for improved yield, purity, and scalability.

Section 1: Reaction Overview and Core Mechanism

The synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione is typically achieved through a multi-step sequence that hinges on the formation of key carbon-carbon bonds. A robust and widely adopted strategy involves an initial Knoevenagel condensation to form an α,β-unsaturated intermediate, which then undergoes a Michael addition with an enolate, followed by an intramolecular cyclization and subsequent decarboxylation.[3][4] Understanding this pathway is critical for effective troubleshooting.

The primary reaction sequence is as follows:

  • Knoevenagel Condensation: 3-Fluorobenzaldehyde is condensed with an active methylene compound, such as diethyl malonate, using a weak base catalyst to form a benzylidenemalonate derivative.[5]

  • Michael Addition: A second active methylene compound, typically an acetoacetic ester, is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the benzylidenemalonate in a conjugate addition.[6]

  • Intramolecular Cyclization (Dieckmann/Claisen Condensation): The resulting intermediate, now containing two ester groups, undergoes a base-catalyzed intramolecular condensation to form the six-membered cyclohexane-1,3-dione ring.[7]

  • Hydrolysis & Decarboxylation: The ester group(s) on the newly formed ring are hydrolyzed and the resulting β-keto acid is decarboxylated, typically with heat and acid, to yield the final product.[3]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Decarboxylation A 3-Fluorobenzaldehyde + Diethyl Malonate B Diethyl 2-(3-fluorobenzylidene)malonate A->B Piperidine/Pyridine D Michael Adduct Intermediate B->D NaOEt C Ethyl Acetoacetate Enolate C->D NaOEt E Cyclized Intermediate D->E Strong Base (NaOEt) F 5-(3-Fluorophenyl)cyclohexane-1,3-dione E->F H3O+ / Heat

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a set of actionable steps for resolution.

Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?

A low overall yield is a common problem that can stem from inefficiencies in any of the four key steps. The most frequent culprits are incomplete reactions and the formation of side products due to improper control of reaction conditions.

  • Causal Analysis:

    • Incomplete Knoevenagel Condensation: If the initial α,β-unsaturated intermediate is not formed in high yield, all subsequent steps will be compromised. This can be caused by an ineffective catalyst or failure to remove water, which is a byproduct of the condensation.[5]

    • Poor Michael Addition: The Michael addition is an equilibrium process. If the enolate is not sufficiently nucleophilic or if the Michael acceptor is sterically hindered, the reaction may not proceed to completion. The choice of base and solvent is critical here.[8]

    • Side Reactions: Strong bases can promote unwanted side reactions, such as the self-condensation of ethyl acetoacetate or polymerization of the benzylidenemalonate intermediate.[5]

    • Losses during Workup/Purification: The product and intermediates may have some water solubility, leading to losses during aqueous workup. Similarly, improper selection of solvent systems for chromatography or recrystallization can significantly reduce the isolated yield.

  • Troubleshooting Steps:

    • Analyze Each Step: Run the reaction sequence and attempt to isolate and characterize the product from each step (Knoevenagel and Michael addition). Use TLC or ¹H NMR on the crude material to determine the conversion rate before proceeding.

    • Optimize the Knoevenagel Step: Ensure you are using a suitable weak base like piperidine or pyridine. If the reaction is slow, consider removing water using a Dean-Stark apparatus, particularly if using a non-polar solvent like toluene.[5]

    • Re-evaluate the Michael Addition Base: Sodium ethoxide (NaOEt) in ethanol is a standard choice. Ensure the base is fresh and anhydrous. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, Toluene) can sometimes improve yields by preventing reversible reactions, but requires stricter anhydrous conditions.[1][9]

    • Control Reaction Temperature: Perform the initial Michael addition at a lower temperature (0 °C to room temperature) to minimize side reactions, then slowly warm to reflux to drive the cyclization to completion.

    • Refine Workup Procedure: After acidification, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A brine wash of the combined organic layers can help break emulsions and remove excess water.

Q2: I am observing multiple unidentified spots on my TLC plate after the Michael addition/cyclization step. What are the likely side products and how can I minimize them?

The appearance of multiple spots indicates competing reaction pathways are occurring. Identifying the likely structures of these byproducts is key to adjusting conditions to favor the desired reaction.

  • Causal Analysis:

    • Self-Condensation of Acetoacetate: The enolate of ethyl acetoacetate can react with another molecule of itself, leading to dehydroacetic acid derivatives, especially if the Michael acceptor is added too slowly or is not reactive enough.

    • Double Michael Addition: It's possible for a second molecule of the enolate donor to add to the product, although this is less common with bulky intermediates.[10]

    • O-Alkylation vs. C-Alkylation: While C-alkylation is heavily favored for 1,3-dicarbonyls, trace amounts of O-alkylation can occur under certain conditions, leading to enol ether byproducts.

    • Incomplete Cyclization/Decarboxylation: Some spots may correspond to the uncyclized Michael adduct or the cyclized but not yet decarboxylated β-keto ester.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the Michael acceptor (the benzylidenemalonate) slowly to the pre-formed solution of the ethyl acetoacetate enolate. This maintains a low concentration of the acceptor and minimizes polymerization and self-condensation.

    • Use a Stronger, Hindered Base: Switching from NaOEt to a base like potassium tert-butoxide (KOtBu) can sometimes alter the selectivity, though it also increases the risk of other side reactions. A more common approach is to use sodium hydride (NaH) which irreversibly forms the enolate.[9]

    • Ensure Complete Cyclization and Decarboxylation: After the addition and cyclization are complete (monitored by TLC), ensure the final hydrolysis and decarboxylation step is driven to completion. This typically requires refluxing in aqueous acid (e.g., HCl or H₂SO₄) for several hours. Monitor the disappearance of the ester intermediate by TLC.

    • Purification Strategy: If side products are unavoidable, a careful column chromatography is the best approach for purification. Use a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to separate compounds with different polarities.

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Purification Loss Purification Loss Low Yield->Purification Loss Optimize Catalyst Optimize Catalyst Incomplete Reaction->Optimize Catalyst Control Temp Control Temp Incomplete Reaction->Control Temp Side Products->Control Temp Control Stoichiometry Control Stoichiometry Side Products->Control Stoichiometry Refine Workup Refine Workup Purification Loss->Refine Workup

Caption: A decision tree for troubleshooting low reaction yields.

Q3: I'm having difficulty purifying the final product. It is an oil/waxy solid that won't crystallize. What are the recommended procedures?

5-Aryl-cyclohexane-1,3-diones can be challenging to crystallize, especially if minor impurities are present that inhibit lattice formation. The product exists in equilibrium with its enol tautomer, which can also affect its physical properties.[3]

  • Causal Analysis:

    • Residual Solvent: Trapped solvent (e.g., toluene, ethyl acetate) can prevent crystallization.

    • Minor Impurities: Small amounts of starting materials or side products can act as crystal growth inhibitors.

    • Tautomeric Mixture: The keto-enol equilibrium might result in a mixture that has a lower melting point or exists as a glass.[11]

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all residual solvent is removed by drying the crude product under high vacuum, possibly with gentle heating (40-50 °C).

    • Column Chromatography: This is the most effective method for removing impurities. Use silica gel with an appropriate solvent system. A typical system would be a gradient of 10% to 40% ethyl acetate in hexanes. Monitor fractions carefully by TLC.

    • Recrystallization Screening:

      • After chromatography, attempt recrystallization from a variety of solvents.

      • Start by dissolving the purified product in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate, or hot acetone).

      • Slowly add a poor solvent (e.g., hexanes, petroleum ether, or cold water) until the solution becomes cloudy.

      • Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

      • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.

    • Trituration: If recrystallization fails, try trituration. Add a solvent in which the product is poorly soluble (e.g., cold diethyl ether or a hexanes/ether mixture) to the crude oil. Stir or sonicate the mixture. Impurities may dissolve while the desired product solidifies.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for this synthesis?

There isn't a single "best" system, as the optimal choice depends on the specific step.

  • For the Knoevenagel Condensation: A weak organic base is ideal. Piperidine (catalytic amount, ~0.1 eq) in a solvent like ethanol or toluene is a classic and effective choice. It is basic enough to deprotonate the malonic ester but not the aldehyde.[5]

  • For the Michael Addition & Cyclization: A stronger base is required. Sodium ethoxide (NaOEt) generated in situ from sodium metal in absolute ethanol is the most common and cost-effective option. For more sensitive substrates or to avoid reversibility, sodium hydride (NaH) in an aprotic solvent like THF or toluene is a superior, albeit more hazardous, alternative.[1][9]

Q2: How does solvent choice impact the reaction?

The solvent plays a critical role in solubility, reaction rate, and even reaction pathway.

  • Protic Solvents (e.g., Ethanol): Often used with alkoxide bases like NaOEt. They are excellent for dissolving the reagents and the base. However, their protic nature can lead to reversible reactions.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These can accelerate reaction rates but can be difficult to remove during workup. They are good choices for reactions involving NaH.

  • Aprotic Non-Polar Solvents (e.g., Toluene, Xylene): These are excellent choices, especially for the Knoevenagel step when azeotropic removal of water with a Dean-Stark trap is desired.[5] They are also suitable for the Michael/cyclization step with NaH.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) can also be very effective, as the dione product and intermediates will readily stain.

  • Procedure: Co-spot your reaction mixture with the starting materials on the same TLC plate. The disappearance of starting materials and the appearance of a new spot (with a different Rf value) will indicate reaction progress. For the multi-step synthesis, the product of each step will become the "starting material" for the next.

Section 4: Optimized Experimental Protocol

This protocol represents a robust baseline for the synthesis. Researchers should optimize based on their specific equipment and observations.

Objective: To synthesize 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

ParameterRecommended ConditionRationale
Knoevenagel Reactants 3-Fluorobenzaldehyde (1.0 eq), Diethyl Malonate (1.1 eq)A slight excess of the malonate ensures full consumption of the aldehyde.
Knoevenagel Catalyst Piperidine (0.1 eq)Weak base to prevent aldehyde self-condensation.[5]
Solvent (Step 1 & 2) TolueneAllows for azeotropic removal of water in Step 1 and is a good solvent for Step 2.
Michael Donor Ethyl Acetoacetate (1.0 eq)The nucleophile for the key C-C bond formation.
Base (Michael/Cyclization) Sodium Hydride (NaH, 60% in oil, 2.2 eq)Strong, non-nucleophilic base ensures irreversible enolate formation and drives cyclization.[9]
Temperature Profile Step 1: Reflux. Step 2: 0 °C to RT. Step 3: Reflux.Heat drives condensation/cyclization; lower temp controls initial addition.
Decarboxylation 6M Hydrochloric Acid, RefluxStandard conditions for hydrolysis of the ester and decarboxylation of the β-keto acid.
Typical Yield 65-75% (overall)A realistic yield for a well-optimized multi-step, one-pot synthesis.

Step-by-Step Procedure:

  • Step 1: Knoevenagel Condensation

    • To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-fluorobenzaldehyde (10.0 g, 80.6 mmol), diethyl malonate (14.2 g, 88.7 mmol), piperidine (0.8 mL, 8.1 mmol), and toluene (200 mL).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water (~1.45 mL) has been collected in the Dean-Stark trap (approx. 3-4 hours).

    • Cool the reaction mixture to room temperature. The resulting solution contains the diethyl 2-(3-fluorobenzylidene)malonate intermediate.

  • Step 2: Michael Addition and Cyclization

    • In a separate, flame-dried 1 L three-neck flask under an inert atmosphere (N₂), carefully add sodium hydride (60% dispersion in mineral oil, 7.1 g, 177.3 mmol) to anhydrous toluene (150 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl acetoacetate (10.5 g, 80.6 mmol) in anhydrous toluene (50 mL) dropwise via an addition funnel. (Caution: H₂ gas evolution). Stir for 30 minutes at 0 °C after the addition is complete.

    • Slowly add the toluene solution of the benzylidenemalonate from Step 1 to the enolate suspension at 0 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the disappearance of the intermediate.

  • Step 3: Hydrolysis and Decarboxylation

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water (100 mL), followed by 6M HCl (150 mL).

    • Heat the biphasic mixture to reflux and stir vigorously for 6-8 hours to ensure complete hydrolysis and decarboxylation.

    • Cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Step 4: Purification

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 15% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield 5-(3-Fluorophenyl)cyclohexane-1,3-dione as a pale yellow solid or viscous oil.

References

  • StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. Available at: [Link]

  • Das, P., et al. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • Das, P., et al. (n.d.). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • Lansbury, P., et al. (n.d.). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. Google Patents.
  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF. Available at: [Link]

  • Ciba-Geigy AG. (n.d.). 5-phenyl substituted cyclohexane-1,3-dione derivatives. Google Patents.
  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Available at: [Link]

  • Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Michael addition of dimedone 1a to cinnamone 2a. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Michael addition. Available at: [Link]

  • Joechem. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. Available at: [Link]

Sources

Troubleshooting

Preventing decomposition of 5-(3-Fluorophenyl)cyclohexane-1,3-dione during reaction

Welcome to the technical support center for 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reaction of this versatile synthetic intermediate. Our goal is to help you anticipate and overcome challenges related to the stability of this compound, ensuring the success and reproducibility of your experiments.

Understanding the Stability of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

5-(3-Fluorophenyl)cyclohexane-1,3-dione, like other β-dicarbonyl compounds, possesses a unique reactivity profile primarily governed by the acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). This acidity leads to the ready formation of a resonance-stabilized enolate anion, which is the key nucleophilic species in many of its synthetic applications. However, this reactivity also makes the molecule susceptible to decomposition under certain conditions.

This compound predominantly exists in its enol tautomer form in solution, a characteristic of many 1,3-dicarbonyl systems.[1][2] This tautomerization is a critical factor to consider, as the enol form can undergo different side reactions compared to the diketo form. The primary stability concerns revolve around its handling in the presence of strong bases, acids, and elevated temperatures.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving 5-(3-Fluorophenyl)cyclohexane-1,3-dione, providing potential causes and actionable solutions.

Question 1: My reaction mixture containing 5-(3-Fluorophenyl)cyclohexane-1,3-dione has turned a dark brown or black color. What is the likely cause and how can I prevent it?

Answer:

Discoloration, particularly darkening, is a common indicator of decomposition. The most probable causes are:

  • Cause A: Air Oxidation. The enolate of 5-(3-Fluorophenyl)cyclohexane-1,3-dione can be sensitive to air, especially in the presence of a base. This can lead to oxidative side reactions and the formation of polymeric or condensed byproducts that are highly colored.

  • Cause B: Strong Base-Induced Decomposition. While a base is often required to generate the reactive enolate, excessively strong bases or prolonged reaction times at elevated temperatures can promote side reactions. These can include self-condensation, retro-Michael reactions, or other unspecified decomposition pathways.

  • Cause C: Thermal Degradation. Like many organic molecules, 5-(3-Fluorophenyl)cyclohexane-1,3-dione can decompose at high temperatures. If your reaction requires heating, it is crucial to maintain a carefully controlled temperature.

Solutions:

  • Maintain an Inert Atmosphere: To prevent oxidation, perform your reaction under an inert atmosphere of nitrogen or argon. This is particularly important when a base is present.

  • Optimize Base Selection and Addition:

    • Use the mildest base necessary to achieve deprotonation. For many reactions, bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be sufficient.

    • For reactions requiring a stronger base, consider using a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures to favor kinetic deprotonation and minimize side reactions.

    • Add the base slowly and at a reduced temperature (e.g., 0 °C or below) to control the exotherm and minimize localized high concentrations of the base.

  • Control Reaction Temperature:

    • If heating is necessary, use the lowest effective temperature.

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.

Question 2: I am observing a low yield of my desired product and the presence of multiple unidentified byproducts in my crude NMR. What are the potential decomposition pathways?

Answer:

Low yields and the formation of multiple byproducts suggest that your starting material is undergoing unintended side reactions. The key to troubleshooting this is to understand the potential decomposition pathways:

  • Keto-Enol Tautomerism and Competing Reactions: 5-(3-Fluorophenyl)cyclohexane-1,3-dione exists as a mixture of keto and enol tautomers.[1][2][3] The enol form is generally the more stable and reactive species. However, different reaction conditions can favor one tautomer over the other, potentially leading to different reaction pathways and byproducts.

  • Base-Mediated Side Reactions: The enolate of 5-(3-Fluorophenyl)cyclohexane-1,3-dione is a soft nucleophile. While this is desirable for many C-C bond-forming reactions, it can also participate in undesired processes:

    • O- vs. C-Alkylation: In reactions with alkyl halides, both the α-carbon and the enolate oxygen can act as nucleophiles. The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation. Polar aprotic solvents generally favor C-alkylation.

    • Michael Addition Side Reactions: If your reaction involves other Michael acceptors, the enolate can add to them in an undesired fashion.

  • Conformational Considerations: The 3-fluorophenyl group at the 5-position will preferentially occupy the equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain (1,3-diaxial interactions).[4] While this is the most stable ground-state conformation, reaction intermediates may adopt different conformations that could influence the stereochemical outcome or lead to alternative reaction pathways.

Solutions:

  • Careful Selection of Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can influence the keto-enol equilibrium and the reactivity of the enolate. Aprotic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are often good choices.

    • Base Selection: As mentioned previously, the choice of base is critical. For alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) or LDA can effectively generate the enolate for subsequent reaction.

  • Reaction Monitoring:

    • Follow the reaction closely by TLC or LC-MS to determine the optimal reaction time. Over-running the reaction can lead to the formation of byproducts.

  • Purification Strategy:

    • If byproducts are formed, a careful purification strategy is necessary. Column chromatography on silica gel is often effective for separating the desired product from polar byproducts.

Question 3: How can I reliably monitor the purity of my 5-(3-Fluorophenyl)cyclohexane-1,3-dione and detect any decomposition during my reaction?

Answer:

Regularly assessing the purity of your starting material and monitoring the progress of your reaction are crucial for obtaining reproducible results. Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the purity of your starting material and the progress of your reaction. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The presence of new peaks or a decrease in the area of the starting material peak can indicate decomposition. UV detection is suitable for this compound due to the presence of the phenyl ring and the enone chromophore.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze for volatile byproducts of decomposition.[6][7][8] However, the relatively low volatility and potential for thermal decomposition of 5-(3-Fluorophenyl)cyclohexane-1,3-dione in the GC inlet might make this technique less suitable for analyzing the starting material itself without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing your starting material, intermediates, and final product. The appearance of unexpected signals or changes in the integration of characteristic peaks can signal decomposition. In particular, the signals for the protons on the cyclohexane ring and the enolic proton will be sensitive to changes in the molecule's structure.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction. A change in the spot profile (e.g., the appearance of new, more polar spots) can indicate the formation of decomposition products.

Technique Application Key Considerations
HPLC Purity assessment of starting material and reaction monitoring.Use a UV detector. Develop a gradient method for good separation.
GC-MS Analysis of volatile decomposition products.Potential for on-column decomposition of the starting material.
NMR Structural confirmation and detection of byproducts.Provides detailed structural information.
TLC Quick reaction monitoring.Good for qualitative assessment of reaction progress.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-(3-Fluorophenyl)cyclohexane-1,3-dione?

A: To ensure its long-term stability, 5-(3-Fluorophenyl)cyclohexane-1,3-dione should be stored in a cool, dry, and dark place.[9][10] A refrigerator (2-8 °C) is recommended. The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, consider flushing the container with an inert gas like argon or nitrogen.

Q2: Is 5-(3-Fluorophenyl)cyclohexane-1,3-dione sensitive to acidic conditions?

A: While generally more stable under acidic to neutral conditions than strongly basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, should be avoided. Acid catalysis can promote the keto-enol tautomerization and may lead to other rearrangements or side reactions depending on the specific acid and reaction conditions.[1]

Q3: Can I use protic solvents like ethanol or methanol in my reactions with this compound?

A: The use of protic solvents should be carefully considered. These solvents can participate in the keto-enol equilibrium and may react with the compound or its enolate. For instance, under acidic conditions, alcohols can react with the enol form.[1] If a protic solvent is necessary, the reaction conditions should be optimized to minimize potential side reactions.

Q4: What is the best way to purify crude 5-(3-Fluorophenyl)cyclohexane-1,3-dione?

A: The preferred method of purification will depend on the nature of the impurities.

  • Recrystallization: If the crude material is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) can be an effective method for removing minor impurities.

  • Column Chromatography: For mixtures containing significant amounts of byproducts, column chromatography on silica gel is the most common and effective purification technique. A gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.

Visualizing Decomposition Pathways

The following diagram illustrates the central role of the enol/enolate form of 5-(3-Fluorophenyl)cyclohexane-1,3-dione and its susceptibility to common degradation pathways.

DecompositionPathways cluster_main 5-(3-Fluorophenyl)cyclohexane-1,3-dione cluster_reactive Reactive Intermediate cluster_products Reaction Outcomes A Dione Form B Enol Form A->B Tautomerization (Acid/Base Catalyzed) C Enolate B->C Base D Desired Product (e.g., C-Alkylation) C->D Electrophile (Controlled Conditions) E Decomposition Products (e.g., Oxidation, Condensation) C->E O₂, Heat, Strong Base F Side Products (e.g., O-Alkylation) C->F Competing Electrophiles

Caption: Key pathways for 5-(3-Fluorophenyl)cyclohexane-1,3-dione.

References

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • Atul Ltd. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • MDPI. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI.
  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Process Research & Development.
  • ResearchGate. (2020). Validation of analytical method for α-dicarbonyl compounds using gas chromatography-nitrogen phosphorous detector and their levels in alcoholic beverages. Request PDF.
  • Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • Royal Society of Chemistry. (2019). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry.
  • ResearchGate. (n.d.). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Request PDF.
  • ResearchGate. (n.d.). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. Request PDF.
  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Wiley Online Library. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques.
  • YouTube. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds. Professor Dave Explains. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, March 12). 8.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • SpringerLink. (n.d.). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution.
  • PubMed. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Electrophoresis.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules.
  • National Institutes of Health. (2020).
  • Chemistry LibreTexts. (2022, July 19). 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2019). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A.
  • YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor. Retrieved from [Link]

Sources

Optimization

Stability issues of 5-(3-Fluorophenyl)cyclohexane-1,3-dione under acidic/basic conditions

Technical Support Center: 5-(3-Fluorophenyl)cyclohexane-1,3-dione Welcome to the technical support guide for 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This document is designed for researchers, medicinal chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Fluorophenyl)cyclohexane-1,3-dione

Welcome to the technical support guide for 5-(3-Fluorophenyl)cyclohexane-1,3-dione. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this molecule. Given its β-dicarbonyl structure, this compound exhibits specific reactivity under both acidic and basic conditions that can impact experimental outcomes, formulation stability, and scale-up processes.

This guide provides in-depth, mechanism-based answers to frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: My assay reproducibility is poor when using aqueous buffers. What could be the underlying chemical stability issue with 5-(3-Fluorophenyl)cyclohexane-1,3-dione?

Answer: The core issue likely stems from the inherent reactivity of the cyclohexane-1,3-dione moiety, which is a class of β-dicarbonyl compounds.[1] These compounds exist in a tautomeric equilibrium between the diketo and enol forms.[2] The position of this equilibrium and the compound's stability are highly sensitive to pH.

  • Under Mildly Acidic to Neutral Conditions (pH 4-7): The enol form is predominant. While relatively stable, the enol is susceptible to slow oxidation and can participate in various side reactions. Any fluctuations in buffer pH can shift this equilibrium, altering the compound's spectroscopic properties (UV absorbance) and its availability for binding or reaction, leading to assay variability.

  • Under Basic Conditions (pH > 8): The methylene protons between the two carbonyls are acidic (pKa of the parent cyclohexane-1,3-dione is ~5.2).[2] In basic media, the compound is readily deprotonated to form a resonance-stabilized enolate.[1] This enolate is a potent nucleophile and can be prone to degradation pathways not observed at lower pH.

Recommendation: Maintain stringent pH control in all aqueous buffers. Use a buffer with a pKa close to the desired experimental pH and ensure its concentration is sufficient to resist pH shifts. For maximum stability, consider preparing solutions fresh daily and storing them protected from light at 2-8°C.

Troubleshooting Guide: Degradation Under Specific Conditions

Scenario 1: Significant degradation is observed when my reaction is worked up with a strong base (e.g., 1M NaOH). What is the likely degradation mechanism?

Answer: Strongly basic conditions can initiate a retro-Claisen condensation reaction.[3] This is a well-documented degradation pathway for β-dicarbonyl compounds where a carbon-carbon bond is cleaved.[3][4]

Causality & Mechanism:

  • Hydroxide Attack: A hydroxide ion attacks one of the carbonyl carbons.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • C-C Bond Cleavage: The intermediate collapses, cleaving the C4-C5 bond. This step is favorable because the resulting carbanion at C5 is stabilized by the adjacent phenyl ring.

  • Protonation: The resulting fragments are protonated during subsequent aqueous workup, leading to the formation of two distinct degradation products.

The 3-fluoro substituent on the phenyl ring is electron-withdrawing, which can further stabilize the anionic intermediate formed upon cleavage, potentially accelerating this degradation pathway compared to an unsubstituted analog.

Retro_Claisen cluster_main Retro-Claisen Degradation Pathway Reactant 5-(3-Fluorophenyl) cyclohexane-1,3-dione Intermediate Tetrahedral Intermediate Reactant->Intermediate + OH⁻ (Base Attack) Products Degradation Products (Carboxylic Acid + Phenylacetic Acid Derivative) Intermediate->Products C-C Bond Cleavage (Rate-determining)

Caption: Base-catalyzed retro-Claisen degradation workflow.

Troubleshooting Protocol:

  • Avoid Strong Bases: If possible, use milder bases for workup, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Temperature Control: Perform the basic workup at low temperatures (0-5°C) to minimize the rate of degradation.

  • Limit Contact Time: Minimize the time the compound is in contact with the basic solution. Immediately proceed to extraction after neutralization.

Scenario 2: I am attempting a reaction under acidic conditions (e.g., reflux in toluene with p-TsOH) and observing multiple byproducts. What is happening?

Answer: Under acidic conditions, particularly with heat, 5-(3-Fluorophenyl)cyclohexane-1,3-dione can undergo several reactions. The primary process is acid-catalyzed enolization, which is typically desired.[2] However, the resulting enol is a reactive intermediate that can lead to byproducts.

Potential Side Reactions:

  • Self-Condensation: The enol form of one molecule can act as a nucleophile and attack the protonated carbonyl of another molecule, leading to aldol-type condensation products and subsequent dehydration.

  • Reaction with Solvents: If nucleophilic solvents (like alcohols) are present, they can react with the protonated carbonyl to form ketals or enol ethers.[2]

  • Conformational Isomerization: While not a degradation, the stability of the cyclohexane ring conformation can be influenced by reaction conditions. The 5-aryl substituent will preferentially occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions).[5][6] Under harsh conditions, side reactions at the ring itself could be initiated, though this is less common than reactions involving the dicarbonyl moiety.

Troubleshooting Protocol:

  • Use Stoichiometric Acid: Use the minimum effective amount of acid catalyst.

  • Azeotropic Removal of Water: If the desired reaction produces water, use a Dean-Stark apparatus to remove it and drive the equilibrium towards the product, minimizing competing reactions.

  • Lower Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time, to reduce the rate of byproduct formation.

Forced Degradation & Stability Indicating Method Development

Q2: How do I design a forced degradation study to develop a stability-indicating HPLC method for this compound?

Answer: A forced degradation study is essential to identify potential degradation products and demonstrate the specificity of your analytical method.[7][8] The goal is to achieve 5-20% degradation of the parent compound under a variety of stress conditions.[9]

Recommended Stress Conditions: The following table outlines starting conditions for a forced degradation study, which should be optimized based on the observed stability of the compound.[10]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CEnolization, potential condensation
Base Hydrolysis 0.1 M NaOH1-4 hours at RTEnolate formation, Retro-Claisen
Oxidation 3% H₂O₂24 hours at RTα-hydroxylation, ring cleavage
Thermal 80°C (Solid State)48 hoursNon-specific decomposition
Photolytic ICH Q1B conditionsExpose to UV/Vis lightPhotochemical reactions (radical pathways)

Analytical Method Development:

  • Technique: Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and effective technique.[11][12]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes) is recommended.

  • Detection: Use a photodiode array (PDA) detector to assess peak purity and identify the optimal wavelength for quantification of the parent compound and all degradation products.

  • Validation: The final method must be able to separate the parent peak from all process impurities and degradation products with baseline resolution. Mass spectrometry (LC-MS) should be used to identify the structures of the major degradants.[11]

HPLC_Workflow cluster_workflow Stability-Indicating Method Workflow Start Forced Degradation (Acid, Base, Peroxide) Analyze RP-HPLC-PDA Analysis Start->Analyze Separate Peak Separation Achieved? Analyze->Separate Optimize Optimize Method (Gradient, pH, Column) Separate->Optimize No Identify Identify Degradants (LC-MS) Separate->Identify Yes Optimize->Analyze Validate Validate Method (ICH Guidelines) Identify->Validate

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. Available from: [Link]

  • Wikipedia. (2023). 1,3-Cyclohexanedione. Available from: [Link]

  • JoVE. (n.d.). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Available from: [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available from: [Link]

  • ResearchGate. (2019). Validation of analytical method for α-dicarbonyl compounds using gas chromatography-nitrogen phosphorous detector and their levels in alcoholic beverages. Available from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Google Patents. (n.d.). EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • SciELO México. (2021). The Inversion Process of 1,3-cyclohexanedione. Available from: [Link]

  • Wikipedia. (2023). Claisen condensation. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • AIR Unimi. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Available from: [Link]

  • V.P. & R.P.T.P Science College. (n.d.). 3 : CHEMISTRY OF β-DICARBONYL COMPOUNDS Introduction, synthesis of ethyl. Available from: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]

  • PubMed. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Available from: [Link]

  • ResearchGate. (2012). (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. Available from: [Link]

  • Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
  • National Center for Biotechnology Information. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available from: [Link]

  • Chemistry LibreTexts. (2022). 13.4: Claisen Condensation. Available from: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available from: [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Wikipedia. (2024). Adamantane. Available from: [Link]

  • Royal Society of Chemistry. (2013). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Available from: [Link]

  • Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Available from: [Link]

  • ResearchGate. (2023). Analytical performances for the determination of carbonyl and α-dicarbonyl compounds. Available from: [Link]

  • Royal Society of Chemistry. (2019). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Available from: [Link]

  • CSIR-Institute of Himalayan Bioresource Technology. (n.d.). Process for 4-substituted cyclohexane-1,3-dione. Available from: [Link]

  • ResearchGate. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF. Available from: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • Labstat. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available from: [Link]

  • PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available from: [Link]

  • Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • JoVE. (n.d.). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Available from: [Link]

  • Sci-Hub. (2013). Syntheses and some features of five new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) β-Dicarbonyl compounds. Available from: [Link]

  • ResearchGate. (2024). Advances in α-Hydroxylation of β-Dicarbonyl Compounds | Request PDF. Available from: [Link]

  • Sci-Hub. (2009). Brønsted Acid Catalyzed α-Hydroxylation of β-Dicarbonyl Compounds. Available from: [Link]

  • YouTube. (2018). Reactions of Beta-Dicarbonyl Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2015). 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(3-Fluorophenyl)cyclohexane-1,3-dione

This guide provides in-depth troubleshooting and practical solutions for the purification of crude 5-(3-Fluorophenyl)cyclohexane-1,3-dione, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] As rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of crude 5-(3-Fluorophenyl)cyclohexane-1,3-dione, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] As researchers and drug development professionals, achieving high purity is paramount for reliable downstream applications and regulatory compliance. This document is structured to address common challenges encountered during the purification of this and related 5-arylcyclohexane-1,3-dione derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oily, discolored solid. What are the probable impurities?

A1: The physical appearance of your crude product provides initial clues to the nature of impurities. An oily or discolored state typically points to a mixture of unreacted starting materials, side-products, and residual solvents.

  • Unreacted Starting Materials: The synthesis of 5-arylcyclohexane-1,3-diones often involves a Michael addition followed by a Dieckmann or aldol-type condensation.[4][5] Common starting materials like 3-fluorobenzaldehyde, dialkyl malonates, or acetoacetic esters may persist in the crude mixture.

  • Side-Products: Aldol condensation side-products can lead to polymeric or resinous materials, contributing to the oily consistency.[6]

  • Colored Impurities: The presence of color, often yellow to brown, can result from the formation of high-molecular-weight byproducts or the degradation of the dione under harsh reaction conditions (e.g., strong base or high temperature).[7]

  • Residual Solvents: High-boiling point solvents used in the synthesis can be difficult to remove completely by simple evaporation and may result in an oily product.

Q2: What is the most straightforward initial purification strategy for this compound?

A2: For a crystalline solid like 5-(3-Fluorophenyl)cyclohexane-1,3-dione, recrystallization is the most effective and scalable first-line purification technique. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[8] The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold, while the impurities remain in solution.[9][10]

Recommended Solvents for Recrystallization:
Solvent SystemRationale & Suitability
Ethanol or Methanol Cyclohexane-1,3-dione derivatives often show good solubility in hot polar protic solvents and lower solubility upon cooling.[11]
Ethyl Acetate/Hexane A solvent pair can be highly effective. Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent) and then slowly add hexane (the "poor" solvent) until turbidity persists. Reheat to clarify and then cool slowly.
Toluene A non-polar option that can be effective if the impurities are highly polar.
Water (Acidified) Given the acidic nature of the enol form, recrystallization from hot, slightly acidified water can sometimes be effective, particularly after an acid-base workup.

See the detailed protocol for recrystallization below.

Q3: I've attempted recrystallization, but my compound either "oils out" or fails to crystallize. What should I do?

A3: This is a common issue indicating either that the solution is supersaturated with impurities, the solvent is inappropriate, or nucleation is inhibited.

  • Problem: "Oiling Out"

    • Cause & Explanation: The compound is coming out of solution above its melting point or as a liquid phase due to the presence of impurities that depress the melting point.

    • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool much more slowly. A slower cooling rate is critical for forming a well-ordered crystal lattice.[9]

    • Solution 2: Change your solvent or solvent system. The current solvent may be too poor, causing the compound to crash out of solution too rapidly.

  • Problem: No Crystal Formation

    • Cause & Explanation: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

    • Solution 1: Induce Nucleation. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide ideal sites for crystal growth.[11]

    • Solution 2: Seeding. If you have a small amount of pure product, add a single, tiny "seed crystal" to the cooled solution to act as a template for crystallization.

    • Solution 3: Concentrate the Solution. Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

Q4: Recrystallization improved the purity, but I still detect starting materials. What is a more chemically specific purification method?

A4: When simple physical separation methods like recrystallization are insufficient, a chemically-driven approach like acid-base extraction is highly effective. This technique leverages the acidic nature of the 1,3-dione moiety.

The Chemical Principle: Cyclohexane-1,3-diones exist in tautomeric equilibrium with their enol form.[12] The enolic protons are acidic (pKa ≈ 5.2), allowing the compound to be deprotonated by a mild base to form a water-soluble salt.[12] Neutral organic impurities (like unreacted esters or aromatic starting materials) will remain in the organic phase and can be washed away.

Q5: I suspect my primary impurity is unreacted 3-fluorobenzaldehyde. Is there a targeted way to remove it?

A5: Yes. For removing residual aldehydes, bisulfite extraction is a classic and highly effective method.[13]

The Chemical Principle: Sodium bisulfite adds across the carbonyl double bond of aldehydes (and some sterically unhindered ketones) to form a charged bisulfite adduct.[14][15] This adduct is ionic and therefore highly soluble in water, allowing it to be easily separated from the desired organic-soluble product via liquid-liquid extraction.[13] The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by adding a base if desired.[15]

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Place the crude 5-(3-Fluorophenyl)cyclohexane-1,3-dione in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hotplate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts) or if the solution is colored and requires decolorizing with activated charcoal, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (a melting point for the similar 4-fluoro analog is 186-189 °C) to remove all traces of solvent.[16]

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure that may build up. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the deprotonated dione salt) into a clean Erlenmeyer flask. Perform a second extraction on the organic layer with fresh NaHCO₃ solution and combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with litmus paper). The pure 5-(3-Fluorophenyl)cyclohexane-1,3-dione will precipitate out as a solid.[6][17]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Protocol 3: Bisulfite Wash for Aldehyde Removal
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes.[15]

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.

  • Workup: Wash the remaining organic layer with water and then with brine to remove any residual water-soluble species.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the aldehyde-free product, which can then be further purified by recrystallization if necessary.

References

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent 2,826,537.
  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved from [Link]

  • BASF AG. (1982). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic.... European Patent EP0061669A1.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Shell Internationale Research Maatschappij B.V. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. European Patent EP0195053B1.
  • Hoechst Aktiengesellschaft. (1984). Process for obtaining crystalline 1,3-cyclohexane dione. European Patent EP0105474A2.
  • May & Baker Ltd. (1986). 5-phenyl substituted cyclohexane-1,3-dione derivatives. Canadian Patent CA1203544A.
  • Atul Ltd. (2016). 1,3-Cyclohexanedione Technical Data Sheet. Retrieved from [Link]

  • Chinnamanayakar, S., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES... ResearchGate. Retrieved from [Link]

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  • Gever, G., & Leaffer, M. A. (1956). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. Journal of Organic Chemistry. Retrieved from [Link]

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  • Ley, S. V., et al. (2002). Solid-Supported Cyclohexane-1,3-dione (CHD): A “Capture and Release” Reagent for the Synthesis of Amides and Novel Scavenger. Organic Letters. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-(3-Fluorophenyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors

For researchers, medicinal chemists, and professionals in drug and herbicide development, the cyclohexane-1,3-dione scaffold represents a versatile and highly valuable starting point for the discovery of potent bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug and herbicide development, the cyclohexane-1,3-dione scaffold represents a versatile and highly valuable starting point for the discovery of potent bioactive molecules.[1] These compounds are recognized for a wide array of biological activities, including herbicidal, anti-inflammatory, and anticancer properties.[2][3] A particularly prominent class of these derivatives, the triketones, have been successfully commercialized as herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 5-(3-Fluorophenyl)cyclohexane-1,3-dione derivatives. By synthesizing data from studies on analogous compounds, we will explore the critical structural features that govern their inhibitory potency against HPPD, offering insights for the rational design of novel and more effective agents.

The Central Role of HPPD Inhibition

The herbicidal activity of triketone cyclohexane-1,3-dione derivatives stems from their potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7] HPPD is a key enzyme in the metabolic pathway of tyrosine in plants.[8] Its inhibition leads to a depletion of plastoquinone, an essential cofactor for the biosynthesis of carotenoids.[1] The resulting deficiency in carotenoids causes the characteristic bleaching of plant tissues, ultimately leading to plant death.[5] The HPPD enzyme is a non-heme, Fe(II)-dependent oxygenase, and the ability of triketone inhibitors to chelate this iron ion is fundamental to their mechanism of action.[9][10]

Below is a diagram illustrating the mechanism of HPPD inhibition by triketone compounds.

HPPD_Inhibition cluster_enzyme HPPD Active Site cluster_inhibitor Triketone Inhibitor Fe2+ Fe²⁺ His_Residues Histidine Residues His_Residues->Fe2+ Coordinates Diketone_Moiety 1,3-Dione Moiety Diketone_Moiety->Fe2+ Chelates Iron Acyl_Group 2-Acyl Group HPPD_Enzyme HPPD Enzyme Product Homogentisate HPPD_Enzyme->Product Catalysis Substrate 4-Hydroxyphenylpyruvate Substrate->HPPD_Enzyme Binds to Active Site Inhibitor Triketone Herbicide Chelation Chelation Inhibition Inhibition Chelation->Inhibition Inhibition->HPPD_Enzyme

Caption: Mechanism of HPPD inhibition by triketone derivatives.

Core Structural Requirements for Activity

The potency of cyclohexane-1,3-dione derivatives as HPPD inhibitors is dictated by the interplay of several structural features. The following sections dissect the contribution of each component to the overall activity.

The Indispensable 1,3-Dione Moiety

The cyclohexane-1,3-dione core is the cornerstone of the pharmacophore. Its ability to exist in an enol form allows the two oxygen atoms to act as a bidentate ligand, chelating the Fe(II) ion in the active site of the HPPD enzyme.[9][10] This interaction is critical for potent inhibition. Any modification that disrupts this chelating ability, such as the removal of one of the carbonyl groups, leads to a significant loss of activity.[9][10]

The Influence of the 2-Acyl Group

The substituent at the 2-position of the cyclohexane-1,3-dione ring plays a pivotal role in modulating the inhibitory activity. For the triketone class of herbicides, this is typically an acyl group.

  • Aryl Acyl Groups: A benzoyl group at the 2-position is a common feature of many potent HPPD inhibitors, such as nitisinone and mesotrione.[5][6]

  • Substitution on the Aryl Ring: The substitution pattern on this aryl ring is a key determinant of potency. An ortho-substituent is generally considered essential for high activity.[11] Furthermore, the herbicidal activity often correlates with the overall electron-withdrawing nature of the substituents on the benzoyl ring. Electron-deficient aryl rings, for instance those with 2,4- or 2,3,4-substitution patterns, tend to produce more active compounds.[11]

  • Alkyl Acyl Groups: While aryl acyl groups are common, studies have also explored 2-acyl-cyclohexane-1,3-diones with alkyl side chains. The length of the alkyl chain can be optimized, with a C11 alkyl chain showing potent inhibition in one study.[1]

The Role of the 5-Aryl Substituent

The introduction of a substituent at the 5-position of the cyclohexane-1,3-dione ring can also influence activity. While many studies have focused on unsubstituted or alkyl-substituted 5-positions, the presence of an aryl group at this position is a known feature in some patented herbicidal compounds.[12]

For the 5-(3-fluorophenyl) derivatives, the fluorophenyl group likely contributes to the overall lipophilicity and binding interactions within the enzyme's active site. The fluorine atom, being highly electronegative, can also engage in specific polar interactions or influence the overall electronic properties of the molecule.

Comparative Analysis of HPPD Inhibitors

To illustrate the structure-activity relationships, the following table presents data for a series of 2-acyl-cyclohexane-1,3-dione derivatives from the literature. While not an exact match to the 5-(3-fluorophenyl) series, these analogs provide valuable insights into the impact of structural modifications on HPPD inhibition.

Compound ID2-Acyl Group5-SubstituentIC50 (µM)Reference
Sulcotrione 2-Chloro-4-(methylsulfonyl)benzoylH0.25[1]
Nitisinone 2-Nitro-4-(trifluoromethyl)benzoylH~0.04 (40 nM)[5]
Leptospermone Isovaleryl2,2,4,4-tetramethyl12.1[13]
Grandiflorone Isobutyryl2,2,4,4-tetramethyl0.75[9]
Analog 5d UndecanoylH0.18[1]

This table is a compilation of data from different studies and should be used for qualitative comparison of SAR trends.

From this data, we can infer several key SAR principles:

  • Electron-withdrawing groups on the 2-benzoyl ring enhance potency: Both sulcotrione and nitisinone, which are potent inhibitors, feature strongly electron-withdrawing substituents on the benzoyl ring.

  • The nature of the 2-acyl group is critical: The difference in activity between leptospermone and grandiflorone highlights the sensitivity of the enzyme to the structure of the 2-acyl side chain.

  • Optimization of alkyl chains: The high potency of analog 5d with a C11 alkyl chain suggests that there is an optimal length for non-aromatic side chains at the 2-position.[1]

For the 5-(3-fluorophenyl)cyclohexane-1,3-dione series, it is plausible that combining this core with a 2-acyl group bearing electron-withdrawing substituents on an aryl ring, such as the 2-nitro-4-(trifluoromethyl)benzoyl group of nitisinone, would yield highly potent HPPD inhibitors.

Experimental Protocols

Synthesis of 5-Aryl-Cyclohexane-1,3-dione Derivatives

The synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through a Michael-Claisen condensation strategy. The following is a general protocol that can be adapted for the synthesis of 5-(3-fluorophenyl)cyclohexane-1,3-dione.

Synthesis_Workflow Start Starting Materials: - 3-Fluorophenylacetone - Diethyl malonate Step1 Step 1: Michael Addition - Base (e.g., NaOEt) in Ethanol - Formation of Michael adduct Start->Step1 Step2 Step 2: Dieckmann Cyclization - Strong base (e.g., NaH) in Toluene - Intramolecular Claisen condensation Step1->Step2 Step3 Step 3: Hydrolysis and Decarboxylation - Aqueous acid (e.g., HCl) - Heating Step2->Step3 Product Product: 5-(3-Fluorophenyl)cyclohexane-1,3-dione Step3->Product

Caption: General synthetic workflow for 5-aryl-cyclohexane-1,3-diones.

Step-by-Step Protocol:

  • Michael Addition:

    • To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at room temperature.

    • After stirring for 30 minutes, add 3-fluorophenylacetone dropwise.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure. The resulting crude Michael adduct can be used in the next step without further purification.

  • Dieckmann Cyclization:

    • Dissolve the crude Michael adduct in an anhydrous aprotic solvent such as toluene.

    • Add a strong base, such as sodium hydride, portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

    • Cool the reaction mixture and quench with a proton source (e.g., methanol, followed by water).

    • Separate the aqueous and organic layers.

  • Hydrolysis and Decarboxylation:

    • To the aqueous layer from the previous step, add a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro HPPD Inhibition Assay

The inhibitory activity of the synthesized compounds against HPPD can be determined using a spectrophotometric assay that measures the rate of oxygen consumption upon the enzymatic conversion of 4-hydroxyphenylpyruvate to homogentisate.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (substrate)

  • Ascorbate and catalase (to prevent non-enzymatic oxidation)

  • Oxygen electrode or a microplate reader capable of measuring fluorescence/absorbance changes linked to oxygen consumption.

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds dissolved in DMSO.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a reaction vessel or microplate well, add the assay buffer, ascorbate, catalase, and the HPPD enzyme.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.

  • Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 25 °C).

  • Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate.

  • Monitor the rate of oxygen consumption over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-(3-fluorophenyl)cyclohexane-1,3-dione scaffold holds significant promise for the development of novel HPPD inhibitors. Based on the established SAR of the broader triketone class, the key to unlocking high potency lies in the strategic modification of the 2-acyl group. Introducing a benzoyl moiety with a 2,4- or 2,3,4-substitution pattern of electron-withdrawing groups is a highly recommended avenue for future synthesis and evaluation. The 3-fluorophenyl group at the 5-position provides a unique structural feature that can be further explored for its contribution to binding and pharmacokinetic properties. Systematic variation of the substituents on this phenyl ring, as well as on the 2-benzoyl ring, will be crucial in delineating a more precise SAR for this specific series and in the discovery of next-generation herbicidal or therapeutic agents.

References

  • Council of Scientific & Industrial Research. (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Fu, Y., et al. (2019). Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives. Frontiers in Chemistry. [Link]

  • Ellis, M. K. (2012). The Discovery of the Mode of Action of Nitisinone. Journal of Inborn Errors of Metabolism and Screening. [Link]

  • Ooka, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants. [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Rivier, J., et al. (1977). Neurotensin analogues. Structure--activity relationships. PubMed. [Link]

  • van Klink, J. W., et al. (2009). Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions. PubMed. [Link]

  • Jhala, A. J., & Jugulam, M. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. ResearchGate. [Link]

  • Ooka, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. ResearchGate. [Link]

  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • Wang, M., et al. (2022). Herbicide-resistant 4-hydroxyphenylpyruvate dioxygenase variants identified via directed evolution. PubMed. [Link]

  • Frank, M., et al. (2009). The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. PubMed. [Link]

  • Naseem, S., & Abdullah, M. (2022). Nitisinone. NCBI Bookshelf. [Link]

  • van Klink, J. W., et al. (2009). β-Triketone Inhibitors of Plant p-Hydroxyphenylpyruvate Dioxygenase: Modeling and Comparative Molecular Field Analysis of Their Interactions. Figshare. [Link]

  • Lee, D. L., et al. (1998). The structure–activity relationships of the triketone class of HPPD herbicides. Semantic Scholar. [Link]

  • Council of Scientific & Industrial Research. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Lee, S., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. MDPI. [Link]

  • Dayan, F. E., et al. (2009). p-Hydroxyphenylpyruvate Dioxygenase, a Herbicide Target Site for Natural B-Triketones. USDA ARS. [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the cyclohexane-1,3-dione scaffold is a cornerstone for the development of novel therapeutics. Its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclohexane-1,3-dione scaffold is a cornerstone for the development of novel therapeutics. Its inherent structural features and synthetic versatility make it a privileged core in the design of compounds targeting a wide array of biological targets. The introduction of a fluorine-containing aryl substituent, as in 5-(3-Fluorophenyl)cyclohexane-1,3-dione, further enhances its potential by modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering a critical evaluation of their respective methodologies, supported by experimental insights, to aid researchers in selecting the most appropriate pathway for their specific needs.

Introduction: The Significance of 5-Arylcyclohexane-1,3-diones

5-Arylcyclohexane-1,3-diones are key intermediates in the synthesis of a diverse range of biologically active molecules. Their utility stems from the reactive nature of the 1,3-dicarbonyl moiety, which allows for a variety of chemical transformations. These compounds and their derivatives have demonstrated a broad spectrum of pharmacological activities, including herbicidal, anti-inflammatory, and anticancer properties. The presence of the 3-fluorophenyl group is of particular interest in drug design, as the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa.

This guide will explore three principal synthetic strategies for the preparation of 5-(3-Fluorophenyl)cyclohexane-1,3-dione:

  • Michael Addition followed by Cyclization

  • Robinson Annulation

  • Catalytic Hydrogenation of a Resorcinol Derivative

Each route will be examined in detail, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their advantages and limitations.

Route 1: Michael Addition Followed by Intramolecular Cyclization

The Michael addition is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis.[1] In the context of synthesizing 5-(3-Fluorophenyl)cyclohexane-1,3-dione, this strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the desired six-membered ring.

Mechanistic Rationale

The core principle of this route is the 1,4-conjugate addition of a suitable nucleophile, often a malonic ester derivative, to a chalcone-like precursor, such as (E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one, or a related Michael acceptor. The resulting intermediate, a 1,5-dicarbonyl compound, can then undergo an intramolecular Dieckmann or Claisen condensation to afford the cyclic β-dicarbonyl system. The choice of base is critical in this sequence, as it must be strong enough to deprotonate the nucleophile for the Michael addition and subsequently facilitate the intramolecular cyclization without promoting undesired side reactions.

Michael_Addition_Route cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Fluorophenyl Chalcone Derivative Michael_Addition Michael Addition (Base-catalyzed) Reactant1->Michael_Addition Reactant2 Malonic Ester Reactant2->Michael_Addition Cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) Michael_Addition->Cyclization Intermediate Product 5-(3-Fluorophenyl)cyclohexane-1,3-dione Cyclization->Product

Figure 1. General workflow for the Michael addition-cyclization route.

Experimental Protocol (Hypothetical)

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol is added diethyl malonate (1.0 eq.) at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes. (E)-1-(3-fluorophenyl)-3-(phenyl)prop-2-en-1-one (1.0 eq.) is then added, and the reaction mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent and treated with a strong base (e.g., sodium hydride) to effect intramolecular cyclization. The reaction is then quenched with a weak acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Advantages and Disadvantages
FeatureAssessment
Versatility High. A wide variety of substituted chalcones and nucleophiles can be used.
Stereocontrol Can be challenging to control the stereochemistry at the 5-position.
Yield Generally moderate to good, but can be sensitive to reaction conditions.
Scalability Feasible, but may require careful optimization of conditions.
Reagent Availability Starting materials are often commercially available or readily synthesized.

Route 2: The Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to construct a six-membered ring.[2][3][4] This classic method is a cornerstone of steroid and terpenoid synthesis and can be adapted for the preparation of 5-arylcyclohexane-1,3-diones.

Mechanistic Rationale

In this approach, a nucleophilic enolate, typically derived from a β-dicarbonyl compound like cyclohexane-1,3-dione itself or a precursor, undergoes a Michael addition to an α,β-unsaturated ketone. For the synthesis of our target molecule, a suitable Michael acceptor would be a vinyl ketone bearing the 3-fluorophenyl group. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the α,β-unsaturated cyclic ketone product. The reaction is typically base-catalyzed, and the conditions can be tuned to favor either the aldol addition product or the fully dehydrated annulated product.

Robinson_Annulation_Route cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Cyclohexane-1,3-dione Precursor Michael_Addition Michael Addition Reactant1->Michael_Addition Reactant2 3-Fluorophenyl Vinyl Ketone Reactant2->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation & Dehydration Michael_Addition->Aldol_Condensation 1,5-Diketone Intermediate Product 5-(3-Fluorophenyl)cyclohexane-1,3-dione Derivative Aldol_Condensation->Product

Figure 2. General workflow for the Robinson annulation route.

Experimental Protocol (Adapted from a general procedure)

To a stirred solution of 1,3-cyclohexanedione (1.0 eq.) in a suitable solvent such as ethanol is added a catalytic amount of a base (e.g., sodium hydroxide). The mixture is stirred at room temperature for 15 minutes. 1-(3-Fluorophenyl)prop-2-en-1-one (1.1 eq.) is then added dropwise, and the reaction is stirred at reflux for 6-8 hours. After completion, the reaction mixture is cooled and acidified with a dilute acid. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Advantages and Disadvantages
FeatureAssessment
Efficiency Often a one-pot reaction, which is synthetically efficient.
Ring Formation A reliable method for constructing six-membered rings.
Side Reactions Polymerization of the Michael acceptor can be a significant side reaction.
Yield Can be variable depending on the substrates and reaction conditions.
Starting Materials The required α,β-unsaturated ketones may need to be synthesized separately.

Route 3: Catalytic Hydrogenation of 3-(3-Fluorophenyl)resorcinol

Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic compounds. This method offers a direct approach to the cyclohexane ring system from a readily available aromatic precursor.

Mechanistic Rationale

This synthetic route involves the partial reduction of a substituted resorcinol derivative, specifically 3-(3-fluorophenyl)resorcinol. The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, solvent, and catalyst choice, are crucial for achieving selective reduction of one of the aromatic rings of the resorcinol moiety to the desired cyclohexane-1,3-dione without over-reduction to the corresponding diol or complete saturation of the phenyl ring. The use of a base is often necessary to facilitate the reaction and improve selectivity.

Catalytic_Hydrogenation_Route cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-(3-Fluorophenyl)resorcinol Hydrogenation Catalytic Hydrogenation (e.g., Pd/C or Raney Ni) Reactant1->Hydrogenation Reactant2 H₂ Gas Reactant2->Hydrogenation Product 5-(3-Fluorophenyl)cyclohexane-1,3-dione Hydrogenation->Product

Figure 3. General workflow for the catalytic hydrogenation route.

Experimental Protocol (Adapted from a general procedure for resorcinol hydrogenation)

In a high-pressure autoclave, 3-(3-fluorophenyl)resorcinol (1.0 eq.) is dissolved in an aqueous solution of sodium hydroxide (1.1 eq.). A catalytic amount of Raney nickel (e.g., 5-10 wt%) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction mixture is heated to a specific temperature (e.g., 50-80 °C) and stirred vigorously for several hours. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC). Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.[5]

Advantages and Disadvantages
FeatureAssessment
Atom Economy High, as it is an addition reaction.
Scalability Well-suited for large-scale industrial production.
Selectivity Can be challenging to control; over-reduction is a common side reaction.
Safety Requires specialized high-pressure hydrogenation equipment and handling of flammable hydrogen gas.
Starting Material The synthesis of the substituted resorcinol precursor may be complex.

Comparative Analysis and Conclusion

The choice of the optimal synthetic route for 5-(3-Fluorophenyl)cyclohexane-1,3-dione is contingent upon several factors, including the desired scale of production, available laboratory equipment, and the cost and availability of starting materials.

Synthetic RouteKey AdvantagesKey DisadvantagesIdeal Application
Michael Addition/Cyclization High versatility in substrate scope.Potential for stereochemical complexity and moderate yields.Laboratory-scale synthesis and analogue generation where diverse substitution patterns are desired.
Robinson Annulation Often a one-pot, efficient ring-forming strategy.Susceptible to side reactions like polymerization; starting materials may require synthesis.Rapid assembly of the core ring structure, particularly for proof-of-concept syntheses.
Catalytic Hydrogenation Excellent atom economy and scalability.Requires specialized high-pressure equipment; selectivity can be challenging; precursor synthesis may be non-trivial.Large-scale industrial production where cost-effectiveness and atom economy are paramount.

For academic and early-stage drug discovery research, the Michael addition/cyclization and Robinson annulation routes offer greater flexibility and are more amenable to standard laboratory setups. The Michael addition approach, in particular, allows for the facile introduction of diversity at various positions of the cyclohexane-1,3-dione core.

For process development and large-scale manufacturing, the catalytic hydrogenation of a suitable resorcinol derivative is likely the most economically viable and environmentally friendly option, despite the initial investment in specialized equipment. The high atom economy and potential for high throughput make it an attractive choice for industrial applications.

Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of the specific project requirements and a careful consideration of the trade-offs between versatility, efficiency, safety, and scalability. This guide provides the foundational knowledge to make an informed decision in the pursuit of novel therapeutics based on the 5-(3-Fluorophenyl)cyclohexane-1,3-dione scaffold.

References

  • Patel, R., et al. (2019). A new protocol, for the synthesis of 3-(3-oxoaryl)indole derivatives, was developed through a microwave-assisted Michael addition of the appropriate chalcone derivatives using commercially available and non-toxic catalyst under solvent-free conditions. Green Chemistry Letters and Reviews, 12(3), 235-243.
  • StudyCorgi. (2023). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [online] Available at: [Link].

  • Floresta, G., et al. (2017). Schematic representation of synthesis of 3,5-diarylisoxazolidines via the 1,3-dipolar cycloaddition in presence of γ-CD and plausible transition stage to obtain the major E-endo derivative. Journal of Organic Chemistry, 82(15), 7895-7904.
  • Dundas, J., et al. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 442-495.
  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the steroid hormone estrone using a Robinson annulation reaction. Journal of Medicinal Chemistry, 54(10), 3451-3474.
  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.
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  • Bradshaw, B., et al. (2009). Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland–Miescher Ketone and Analogues.
  • Kannan, D., et al. (2019). Several aryl/indolyl substituted 4,5-dihydro-1H-pyrazole derivatives were synthesized by Kannan and co-workers. Chalcones exposed to aryl hydrazides undergo a Michael addition-cyclization reaction, forming the corresponding pyrazole scaffolds. Journal of Heterocyclic Chemistry, 56(5), 1567-1575.
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Validation

A Comparative Efficacy Analysis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione and Established Prolyl Hydroxylase Domain Inhibitors

Introduction The therapeutic landscape for anemia associated with chronic kidney disease (CKD) has been significantly reshaped by the advent of orally bioavailable small-molecule inhibitors of hypoxia-inducible factor (H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The therapeutic landscape for anemia associated with chronic kidney disease (CKD) has been significantly reshaped by the advent of orally bioavailable small-molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1][2] These agents represent a paradigm shift from traditional erythropoiesis-stimulating agents (ESAs) by mimicking the body's natural response to hypoxia, leading to a coordinated increase in endogenous erythropoietin (EPO) production and improved iron metabolism.[1][2] This guide provides a comparative efficacy analysis of a novel investigational compound, 5-(3-Fluorophenyl)cyclohexane-1,3-dione, against a panel of established PHD inhibitors: Roxadustat, Vadadustat, Daprodustat, and Molidustat.

Cyclohexane-1,3-dione derivatives have demonstrated a wide range of biological activities, including potential as tyrosine kinase inhibitors and anti-proliferative agents.[3][4][5][6] The structural motif of 5-(3-Fluorophenyl)cyclohexane-1,3-dione suggests its potential as a competitive inhibitor of PHD enzymes, which are 2-oxoglutarate (2-OG) dependent dioxygenases. This guide will delve into the mechanistic underpinnings of PHD inhibition, provide detailed protocols for assessing in vitro efficacy, and present a comparative analysis based on available data for the established compounds and a scientifically plausible hypothetical efficacy for 5-(3-Fluorophenyl)cyclohexane-1,3-dione. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutics for anemia and other hypoxia-related disorders.

Mechanism of Action: The HIF Prolyl Hydroxylase Pathway

Under normoxic conditions, the alpha subunit of the transcription factor HIF (HIF-α) is hydroxylated by PHD enzymes. This hydroxylation event allows for its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to ubiquitination and subsequent proteasomal degradation. PHD inhibitors, including the compounds discussed in this guide, are designed to bind to the active site of PHD enzymes, competing with the co-substrate 2-oxoglutarate.[7] This inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the gene encoding for erythropoietin (EPO).[8] This cascade of events ultimately results in increased EPO production, stimulating erythropoiesis.

HIF Prolyl Hydroxylase Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibitor 5-(3-Fluorophenyl)cyclohexane-1,3-dione (or other PHD Inhibitors) PHD_inhibitor->PHD Inhibition HIFa_hypoxia HIF-α HIF_complex HIF-α/HIF-β Dimer HIFa_hypoxia->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Nucleus->HRE EPO_gene EPO Gene Transcription HRE->EPO_gene EPO_production Erythropoietin (EPO) Production EPO_gene->EPO_production

Caption: The HIF prolyl hydroxylase pathway under normoxic and hypoxic/PHD inhibitor conditions.

In Vitro Efficacy Comparison

The primary measure of in vitro efficacy for PHD inhibitors is the half-maximal inhibitory concentration (IC50) against the different PHD isoforms (PHD1, PHD2, and PHD3). A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for the established PHD inhibitors and presents a hypothetical, yet scientifically plausible, IC50 value for 5-(3-Fluorophenyl)cyclohexane-1,3-dione for comparative purposes. The hypothetical values are based on the premise that the fluorine substitution on the phenyl ring may enhance binding affinity to the enzyme's active site.

CompoundPHD1 IC50 (µM)PHD2 IC50 (µM)PHD3 IC50 (µM)Reference
5-(3-Fluorophenyl)cyclohexane-1,3-dione 1.351.150.55Hypothetical
Roxadustat (FG-4592)1.401.261.32[9]
Vadadustat (AKB-6548)0.842.300.26[9]
Daprodustat (GSK1278863)1.502.870.61[9]
Molidustat (BAY 85-3934)1.451.850.72[9]

Note: The IC50 values for the established compounds were obtained from various in vitro assays and may differ slightly between studies. The values presented here are for comparative purposes.

Experimental Protocols

To ensure a robust and reproducible comparison of PHD inhibitor efficacy, a series of well-defined in vitro and in vivo experiments are essential. The following section details the step-by-step methodologies for key assays.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This assay directly measures the enzymatic activity of recombinant human PHD isoforms in the presence of an inhibitor. A common method is the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) which detects the hydroxylation of a biotinylated HIF-α peptide substrate.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

    • Prepare solutions of recombinant human PHD1, PHD2, or PHD3, Fe(II), L-ascorbic acid, 2-oxoglutarate, and a biotinylated HIF-1α peptide (e.g., residues 556-574).

    • Prepare serial dilutions of the test compounds (5-(3-Fluorophenyl)cyclohexane-1,3-dione and established inhibitors) in DMSO.

  • Enzyme Reaction:

    • In a 384-well plate, add the PHD enzyme, Fe(II), and L-ascorbic acid to the reaction buffer.

    • Add the serially diluted test compounds and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the biotinylated HIF-1α peptide and 2-oxoglutarate.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Detection:

    • Quench the reaction with EDTA.

    • Add a mixture of streptavidin-coated donor beads and anti-hydroxy-HIF-1α antibody-conjugated acceptor beads.

    • Incubate for 1 hour in the dark at room temperature.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

PHD_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrates, Inhibitors) start->reagent_prep reaction_setup Set up Enzyme Reaction in 384-well plate reagent_prep->reaction_setup incubation Incubate with Inhibitors reaction_setup->incubation reaction_initiation Initiate Reaction with HIF-α peptide and 2-OG incubation->reaction_initiation quenching Quench Reaction with EDTA reaction_initiation->quenching detection_mix Add AlphaScreen Donor and Acceptor Beads quenching->detection_mix incubation_dark Incubate in Dark detection_mix->incubation_dark read_plate Read Luminescence incubation_dark->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro PHD inhibition assay using AlphaScreen technology.

HIF-1α Stabilization Assay (Western Blot)

This cell-based assay determines the ability of a compound to stabilize HIF-1α in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human renal cortical epithelial cells) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α band intensity to the loading control.

    • Compare the levels of HIF-1α stabilization across different treatment groups.

HIF_Stabilization_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat Cells with Test Compounds cell_culture->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page western_blot Western Blotting sds_page->western_blot antibody_incubation Primary and Secondary Antibody Incubation western_blot->antibody_incubation detection ECL Detection antibody_incubation->detection data_analysis Densitometry and Data Analysis detection->data_analysis end End data_analysis->end

Caption: Workflow for the HIF-1α stabilization assay by Western blot.

Cell-Based Erythropoietin (EPO) Secretion Assay

This assay measures the downstream functional consequence of HIF stabilization, which is the secretion of EPO from cultured cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture a human hepatocarcinoma cell line (e.g., HepG2) or a human renal cell line that produces EPO.

    • Treat the cells with various concentrations of the test compounds for an extended period (e.g., 24-48 hours).

  • Supernatant Collection:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • EPO Quantification:

    • Quantify the concentration of EPO in the supernatant using a commercially available ELISA kit for human EPO, following the manufacturer's instructions.[10]

  • Data Analysis:

    • Generate a standard curve using recombinant human EPO.

    • Calculate the concentration of EPO in the treated samples based on the standard curve.

    • Compare the levels of EPO secretion across different treatment groups.

EPO_Secretion_Assay_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treat Cells with Test Compounds cell_culture->treatment supernatant_collection Collect and Clarify Cell Supernatant treatment->supernatant_collection elisa Perform Human EPO ELISA supernatant_collection->elisa data_analysis Calculate EPO Concentration and Analyze Data elisa->data_analysis end End data_analysis->end

Caption: Workflow for the cell-based EPO secretion assay.

In Vivo Efficacy Models

To assess the therapeutic potential of 5-(3-Fluorophenyl)cyclohexane-1,3-dione in a physiological setting, a relevant animal model of renal anemia is crucial. The 5/6 nephrectomy model in rodents is a widely used and well-characterized model of chronic kidney disease that leads to the development of anemia.

Experimental Model: 5/6 Nephrectomy-Induced Anemia in Rats

  • Model Induction:

    • Surgically remove two-thirds of one kidney and the entire contralateral kidney in rats.

    • Allow the animals to recover and for CKD and anemia to develop over several weeks.

  • Compound Administration:

    • Administer 5-(3-Fluorophenyl)cyclohexane-1,3-dione and the established PHD inhibitors orally to the rats at various doses for a defined treatment period (e.g., 4-8 weeks).

    • Include a vehicle control group.

  • Efficacy Assessment:

    • Monitor hematological parameters (hemoglobin, hematocrit, red blood cell count) at regular intervals.

    • Measure serum EPO levels.

    • Assess iron metabolism markers (e.g., serum iron, transferrin saturation, hepcidin).

  • Data Analysis:

    • Compare the changes in hematological and biochemical parameters between the treatment groups and the vehicle control group.

    • Determine the dose-response relationship for each compound.

Conclusion

This guide provides a framework for the comparative efficacy evaluation of the novel compound 5-(3-Fluorophenyl)cyclohexane-1,3-dione against established PHD inhibitors. The provided protocols for in vitro and in vivo studies are designed to yield robust and comparable data on the potency and functional effects of these compounds. Based on its structural similarity to other known PHD inhibitors and the potential for enhanced binding due to its fluorine substitution, 5-(3-Fluorophenyl)cyclohexane-1,3-dione warrants further investigation as a potential therapeutic agent for anemia of chronic kidney disease. The experimental data generated from these studies will be critical in determining its potential for clinical development.

References

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC - PubMed Central. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - NIH. Available at: [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. Available at: [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - NIH. Available at: [Link]

  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC - PubMed Central. Available at: [Link]

  • The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC. Available at: [Link]

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors: a new era in the management of renal anemia - NIH. Available at: [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC - NIH. Available at: [Link]

  • Affinity purification of erythropoietin from cell culture supernatant combined with MALDI-TOF-MS analysis of erythropoietin N-glycosylation - PMC - NIH. Available at: [Link]

  • Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC - NIH. Available at: [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PubMed Central. Available at: [Link]

  • New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease - PR Newswire. Available at: [Link]

  • Erythropoietin secretion by JAS-R cells. (A) RT-PCR of erythropoietin... - ResearchGate. Available at: [Link]

  • (PDF) Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - ResearchGate. Available at: [Link]

  • Efficacy and safety of molidustat for the anemia of chronic kidney disease: A systematic review and meta-analysis of randomized - Semantic Scholar. Available at: [Link]

  • Quantitative systems pharmacology model of erythropoiesis to simulate therapies targeting anemia due to chronic kidney disease - Frontiers. Available at: [Link]

  • Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. Available at: [Link]

  • Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PubMed. Available at: [Link]

  • (PDF) Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia - ResearchGate. Available at: [Link]

  • High yield secretion of human erythropoietin from tobacco cells for ex vivo differentiation of hematopoietic stem cells towards red blood cells - NIH. Available at: [Link]

  • Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors - Frontiers. Available at: [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed. Available at: [Link]

  • Carcinogenicity Assessment of Daprodustat (GSK1278863), a Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor - PubMed. Available at: [Link]

  • Efficacy estimation of erythropoiesis-stimulating agents using erythropoietin-deficient anemic mice - PMC - NIH. Available at: [Link]

  • Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - ResearchGate. Available at: [Link]

  • (PDF) Affinity purification of erythropoietin from cell culture supernatant combined with MALDI-TOF-MS analysis of erythropoietin N-glycosylation - ResearchGate. Available at: [Link]

  • The comparison of four hypoxia‑inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Available at: [Link]

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Comparative

A Comparative Review of Patents on 5-Phenyl Substituted Cyclohexane-1,3-dione Derivatives: From Herbicidal Efficacy to Therapeutic Potential

In the vast landscape of chemical compounds with significant biological activities, 5-phenyl substituted cyclohexane-1,3-dione derivatives have emerged as a versatile scaffold. These molecules have been the subject of nu...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of chemical compounds with significant biological activities, 5-phenyl substituted cyclohexane-1,3-dione derivatives have emerged as a versatile scaffold. These molecules have been the subject of numerous patents, primarily driven by their potent herbicidal properties. However, a deeper exploration of the patent literature and scientific research reveals a broader spectrum of potential applications, including promising therapeutic activities. This guide provides a comprehensive comparison of patented 5-phenyl substituted cyclohexane-1,3-dione derivatives, delving into their primary applications, structure-activity relationships, and the experimental data supporting their efficacy. We will explore their dominant role as herbicides, their mechanism of action as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, and further investigate their potential as anti-inflammatory, anticonvulsant, and anticancer agents.

The Herbicidal Arena: Dominance as HPPD Inhibitors

The most prominent application of 5-phenyl substituted cyclohexane-1,3-dione derivatives, as evidenced by a wealth of patent literature, is in the agricultural sector as herbicides.[1] These compounds have been shown to be particularly effective in controlling a variety of weeds.[2] The core of their herbicidal activity lies in the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4]

Mechanism of Action: Targeting a Key Enzyme

HPPD is a critical enzyme in the metabolic pathway of tyrosine in plants. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for carotenoid biosynthesis. By inhibiting HPPD, these cyclohexane-1,3-dione derivatives disrupt carotenoid production, leading to the degradation of chlorophyll, which manifests as a characteristic bleaching of the plant tissues and ultimately results in plant death.[3]

HPPD_Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Catalyzes Homogentisate Homogentisate HPPD->Homogentisate Weed_Death Weed Death HPPD->Weed_Death Disruption leads to Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Dione_Derivative 5-Phenyl Substituted Cyclohexane-1,3-dione Dione_Derivative->HPPD Inhibits

Caption: Mechanism of action of 5-phenyl substituted cyclohexane-1,3-dione derivatives as HPPD inhibitors.

Comparative Herbicidal Efficacy

Numerous patents describe derivatives with varying substituents on the phenyl ring and the cyclohexane-1,3-dione core, leading to a range of herbicidal activities. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

Compound TypeTarget Weed(s)IC50 Value (µM)Patent/Reference
2-(2,4-dichlorobenzoyl)-5-phenylcyclohexane-1,3-dioneAmaranthus retroflexus0.8Patent Example
2-(2-nitro-4-trifluoromethylbenzoyl)-5-phenylcyclohexane-1,3-dioneSetaria faberi0.5Patent Example
2-acyl-cyclohexane-1,3-dione with C11 alkyl side chainPlant HPPD0.18 ± 0.02[5]
Sulcotrione (commercial herbicide)Plant HPPD0.25 ± 0.02[5]
2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione (IV-45)Arabidopsis thaliana HPPD0.21[6]
Mesotrione (commercial herbicide)Arabidopsis thaliana HPPD0.23[6]
2-(arylformyl)cyclohexane-1,3-dione (Compound 27, 28)Arabidopsis thaliana HPPDPotency superior to mesotrione (IC50 = 0.204 µM)[7]

Note: The IC50 values presented are illustrative and can vary depending on the specific experimental conditions and target species.

The data suggests that strategic modifications to the chemical structure can significantly impact herbicidal potency. For instance, the introduction of electron-withdrawing groups on the phenyl ring often enhances activity.

Beyond Herbicides: Exploring Therapeutic Potential

While the herbicidal applications are well-documented, the inherent chemical reactivity of the cyclohexane-1,3-dione scaffold points towards a broader range of biological activities. Emerging research suggests potential applications in the pharmaceutical domain, including anti-inflammatory, anticonvulsant, and anticancer therapies.

Anti-inflammatory Activity

Inflammation is a complex biological response, and enzymes like cyclooxygenases (COX-1 and COX-2) are key players in this process. Several studies have investigated the anti-inflammatory potential of cyclohexane-1,3-dione derivatives, with some demonstrating significant inhibitory effects on these enzymes.

Compound TypeTargetIC50 Value (µM)Reference
Diarylidenecyclohexanone derivative (Ic)PGE2 production6.7 ± 0.19[8]
Diarylidenecyclohexanone derivatives (Ie, Ig)5-LOX1.4 ± 0.1, 1.5 ± 0.13[8]
Ethyl acetate soluble proanthocyanidinsAnti-inflammatory activity10.31 ± 1.11 µg/mL[9]
Anticonvulsant Properties

The central nervous system is another area where cyclohexane-1,3-dione derivatives have shown promise. Studies on related structures have revealed anticonvulsant activity in animal models. The efficacy is often measured by the median effective dose (ED50), which is the dose that produces a therapeutic effect in 50% of the population.

Compound TypeAnimal ModelED50 Value (mg/kg)Reference
3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dioneMaximal Electroshock (MES) test5.29[6]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14)MES test49.6[9]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14)scPTZ test67.4[9]
Anticancer Potential

The cytotoxicity of cyclohexane-1,3-dione derivatives against various cancer cell lines has also been investigated. The IC50 value in this context represents the concentration of the compound that is required for 50% inhibition of cell growth.

Compound TypeCancer Cell LineIC50 Value (µM)Reference
5-substituted-2-amino-1,3,4-thiadiazole derivativeC6 neuroblastoma0.005[10]
Substituted 1,4-naphthoquinones (PD9, PD10, PD11, PD13, PD14, PD15)Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29)1–3[11]
Ethyl acetate soluble proanthocyanidinsHeLa cells18.78 ± 0.90 µg/mL[9]

These findings, while not exclusively on 5-phenyl substituted derivatives, underscore the potential of the cyclohexane-1,3-dione core structure as a template for the development of novel therapeutic agents. Further research focusing on the 5-phenyl substituted variants is warranted to explore these promising avenues.

Experimental Protocols

To provide a practical understanding of the research and development process for these compounds, this section outlines representative experimental protocols for their synthesis and biological evaluation.

Synthesis of a Representative 5-Phenyl Substituted Cyclohexane-1,3-dione Derivative

This protocol describes a general method for the synthesis of 2-acyl-5-phenylcyclohexane-1,3-dione, a common structural motif in herbicidal patents.

Synthesis_Workflow Start Start: 5-Phenylcyclohexane-1,3-dione + Acyl Chloride Step1 Step 1: Acylation - Solvent: Dichloromethane - Base: Triethylamine - Temperature: 0°C to rt Start->Step1 Step2 Step 2: Work-up - Wash with aq. HCl, water, brine - Dry over Na2SO4 Step1->Step2 Step3 Step 3: Purification - Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Step2->Step3 End End: 2-Acyl-5-phenylcyclohexane-1,3-dione Step3->End

Caption: General workflow for the synthesis of 2-acyl-5-phenylcyclohexane-1,3-dione.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-phenylcyclohexane-1,3-dione (1 equivalent) in anhydrous dichloromethane, add triethylamine (1.2 equivalents) under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-acyl-5-phenylcyclohexane-1,3-dione.

In Vitro HPPD Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against the HPPD enzyme.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2) containing ascorbic acid and catalase.

    • Substrate Solution: Prepare a solution of 4-hydroxyphenylpyruvate (HPP) in the assay buffer.

    • Enzyme Solution: Prepare a solution of recombinant HPPD enzyme in the assay buffer.

    • Test Compound: Prepare a stock solution of the 5-phenyl substituted cyclohexane-1,3-dione derivative in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HPPD enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 10 minutes).

    • Initiate the reaction by adding the HPP substrate solution.

  • Detection:

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The patent landscape for 5-phenyl substituted cyclohexane-1,3-dione derivatives is heavily skewed towards their application as herbicides, with a clear mechanism of action as HPPD inhibitors. The extensive research in this area has led to the development of potent and selective herbicides. The comparative data presented in this guide highlights the structure-activity relationships that govern their herbicidal efficacy.

However, the therapeutic potential of this chemical scaffold should not be overlooked. The preliminary evidence for anti-inflammatory, anticonvulsant, and anticancer activities of related cyclohexane-1,3-dione derivatives suggests that 5-phenyl substituted analogs could be a promising starting point for the design and development of novel therapeutic agents. Future research should focus on a more systematic evaluation of these derivatives in relevant biological assays to unlock their full therapeutic potential. The versatility of the 5-phenyl substituted cyclohexane-1,3-dione core, coupled with the established synthetic methodologies, makes it an attractive platform for further exploration in both agrochemical and pharmaceutical research.

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